molecular formula C3H7NO2S B6266940 prop-1-ene-2-sulfonamide CAS No. 16325-50-1

prop-1-ene-2-sulfonamide

Cat. No.: B6266940
CAS No.: 16325-50-1
M. Wt: 121.2
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Description

Prop-1-ene-2-sulfonamide is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C3H7NO2S and a molecular weight of 121.15 g/mol, features a sulfonamide group attached to an unsaturated propene backbone . This structure serves as a versatile precursor and key intermediate for the synthesis of more complex molecules, particularly in the development of chalcone-sulfonamide hybrids, which are a prominent area of investigation for their potential proapoptotic and antiestrogenic activities in cancer cell line studies . The sulfonamide moiety is a established pharmacophore in medicinal chemistry, known to confer inhibitory activity against a range of enzymatic targets . Researchers utilize this compound as a foundational scaffold to create novel chemical entities aimed at exploring new therapeutic pathways. It is strictly intended for laboratory research applications and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

16325-50-1

Molecular Formula

C3H7NO2S

Molecular Weight

121.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

prop-1-ene-2-sulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prop-1-ene-2-sulfonamide: Chemical Structure, Synthesis, and Pharmacological Utility Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS 16325-50-1), often referred to as isopropenyl sulfonamide, represents a critical class of vinyl sulfonamides used in modern drug discovery. Unlike its allylic isomer (prop-2-ene-1-sulfonamide), this molecule features a sulfonamide group directly conjugated to the alkene at the 2-position. This electronic arrangement confers unique electrophilic properties, making it a potent Michael acceptor .

This guide details the structural characteristics, synthetic pathways, and mechanistic utility of this compound, specifically focusing on its role as a covalent warhead in targeted protein degradation and enzyme inhibition.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a prop-1-ene scaffold substituted at the C2 position with a sulfonamide moiety.[1][2][3][4][5][6][7][8] The conjugation between the


-system of the alkene and the electron-withdrawing sulfonyl group creates a polarized double bond, susceptible to nucleophilic attack.
Nomenclature and Identifiers[2][3][11]
ParameterDetail
IUPAC Name This compound
Common Synonyms Isopropenyl sulfonamide; 2-Sulfamoylpropene
CAS Registry Number 16325-50-1
Isomeric Note Distinct from Prop-2-ene-1-sulfonamide (Allyl sulfonamide, CAS 16325-51-2)
SMILES CC(=C)S(=O)(=O)N
InChI Key JHHIBGYNKSWPMJ-UHFFFAOYSA-N
Physicochemical Properties

Data derived from computational models and experimental intermediates.

PropertyValueSignificance
Molecular Weight 121.16 g/mol Fragment-like size, ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Calculated) ~ -0.2 to 0.1High water solubility; favorable for cytosolic targets.
TPSA ~ 60-68 ŲGood membrane permeability prediction.
H-Bond Donors 2 (

)
Critical for active site recognition.
H-Bond Acceptors 2 (

)
Facilitates orientation in protein pockets.
Reactivity ElectrophilicMichael Acceptor (Covalent modifier).

Synthesis & Manufacturing Protocols

The synthesis of this compound requires careful handling of the sulfonyl chloride intermediate, which is prone to hydrolysis. The most authoritative route involves the Grignard reaction of 2-bromopropene followed by sulfonyl capture.

Mechanistic Pathway (Graphviz)

SynthesisPathway Start 2-Bromopropene (Precursor) Mg Mg / THF (Grignard Formation) Start->Mg Grignard Prop-1-en-2-ylmagnesium bromide (Intermediate A) Mg->Grignard SO2Cl2 SO2Cl2 (Sulfuryl Chloride) -10°C to 0°C Grignard->SO2Cl2 Nucleophilic Attack SulfonylCl Prop-1-ene-2-sulfonyl chloride (Intermediate B) SO2Cl2->SulfonylCl NH3 NH3 (g) or NH4OH Amination SulfonylCl->NH3 Sn2 Substitution Product This compound (Final Product) NH3->Product

Figure 1: Synthetic route via Grignard reagent and sulfuryl chloride capture.[9]

Detailed Experimental Protocol

Based on standard organosulfur synthetic methodologies [1, 2].

Step 1: Formation of Grignard Reagent

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Activation: Add magnesium turnings (1.1 eq) and a crystal of iodine. Cover with anhydrous THF.[10]

  • Initiation: Add 10% of the 2-bromopropene solution. Heat gently until the reaction initiates (disappearance of iodine color).

  • Addition: Dropwise add the remaining 2-bromopropene in THF while maintaining a gentle reflux. Stir for 1 hour post-addition.

Step 2: Sulfonylation

  • Cooling: Cool a solution of sulfuryl chloride (

    
    , 1.2 eq) in hexane/DCM to -10°C.
    
  • Coupling: Transfer the Grignard reagent via cannula slowly into the sulfuryl chloride solution. Critical: Keep temperature < 0°C to prevent polymerization or over-reaction.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours.

Step 3: Amination

  • Ammonia Addition: Cool the sulfonyl chloride mixture to -78°C or 0°C.

  • Reaction: Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise.

  • Purification: Quench with water. Extract with Ethyl Acetate.[10] Wash organic layer with brine, dry over

    
    , and concentrate.[10] Purify via recrystallization (EtOH/Hexane) or silica flash chromatography.
    

Reactivity & Pharmacological Applications[9]

The defining feature of this compound is its ability to act as a covalent warhead . In drug design, it targets nucleophilic cysteine residues within a protein's binding pocket.

Mechanism of Action: Michael Addition

Unlike acrylamides (common warheads), the vinyl sulfonamide offers a distinct reactivity profile. The sulfonyl group strongly withdraws electrons, making the terminal carbon (


) highly electrophilic.

Reaction Scheme:



This forms an irreversible covalent bond, permanently inhibiting the target enzyme. This strategy is widely used in:

  • Kinase Inhibitors: Targeting non-catalytic cysteines to improve selectivity.

  • Antiviral Agents: HCV Polymerase inhibitors often utilize sulfonamide scaffolds [3].

  • APJ Receptor Agonists: Used as a building block for heterocyclic cores in cardiovascular drugs [4].

Comparative Reactivity Analysis

Reactivity cluster_properties Advantages over Acrylamides Warhead This compound (Warhead) TS Transition State (Anionic Intermediate) Warhead->TS Nucleophilic Attack at C1 Cys Cysteine Thiol (Nucleophile) (Target Protein) Cys->TS Adduct Stable Thioether Adduct (Irreversible Inhibition) TS->Adduct Protonation at C2 Prop1 Higher Intrinsic Reactivity (Due to SO2 vs CO) Prop2 Distinct Geometry (Tetrahedral Sulfur)

Figure 2: Covalent modification mechanism via Michael Addition.

Safety & Handling (SDS Highlights)

As a reactive electrophile, this compound poses specific hazards. It is a skin and respiratory irritant and a potential sensitizer.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[1]

    • Eye Irrit.[1] 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)[1]

  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Ar). The double bond is susceptible to polymerization if exposed to radical initiators or excessive heat.
    
  • Incompatibility: Strong oxidizing agents, strong bases (can induce polymerization or deprotonation).

References

  • Vertex Pharmaceuticals. (2010). Preparation of Indolobenzazepine Derivatives for HCV Treatment. Patent WO2008146537. (Describes synthesis of this compound intermediate). Link

  • BenchChem. (2025).[10] Protocol for Sulfonamide Synthesis from Sulfamoyl Chlorides.[10]Link

  • Ambeed. (2024). Safety Data Sheet: this compound.Link

  • Bristol-Myers Squibb. (2018). Heteroaryl-substituted Triazoles as APJ Receptor Agonists. Patent WO2018097945. Link

  • PubChem. (2025).[11][1] Compound Summary: this compound (CID 20563296).[1]Link

Sources

Technical Guide: Isopropenyl Sulfonamide (CAS 16325-50-1)

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Reactivity, and Safety in Drug Discovery

Executive Summary

Isopropenyl sulfonamide (CAS 16325-50-1), systematically known as prop-1-ene-2-sulfonamide , is a functionalized vinyl sulfonamide serving as a critical building block in medicinal chemistry. Unlike its allylic isomer (prop-2-ene-1-sulfonamide), the isopropenyl motif features an


-unsaturated sulfonyl group with a methyl substitution at the 

-position.

For drug development professionals, this compound represents a strategic "warhead." It functions as a Michael acceptor , capable of forming covalent bonds with nucleophilic amino acid residues (specifically Cysteine) in target proteins. Its steric bulk (compared to unsubstituted vinyl sulfonamides) allows for tunable reactivity, reducing off-target toxicity in Targeted Covalent Inhibitors (TCIs). Additionally, it serves as a precursor for diverse heterocyclic scaffolds via cycloaddition reactions.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]
PropertyData
CAS Number 16325-50-1
IUPAC Name This compound
Synonyms 2-Propanesulfonamide, 2-methyl- (precursor related); Isopropenylsulfonamide
Molecular Formula C

H

NO

S
Molecular Weight 121.16 g/mol
SMILES CC(=C)S(=O)(=O)N
Structure Description Terminal alkene conjugated with a sulfonamide group; methyl substituted at C2.[1][2][3][4][5][6]
Physical State Solid (typically crystalline) or oil depending on purity/temperature.
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
Safety Data Sheet (SDS) Analysis & Handling Protocols

Signal Word: WARNING

As a reactive electrophile, isopropenyl sulfonamide presents specific hazards related to tissue irritation and potential sensitization.

3.1 Hazard Identification (GHS Classification)
  • Skin Irrit. 2 (H315): Causes skin irritation.[1] Mechanism: Alkylation of skin proteins.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.[1]

  • STOT SE 3 (H335): May cause respiratory irritation.[1]

3.2 Handling & Storage Workflow
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to slow polymerization or oxidation if exposed to light and air.

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to electrophilic nature), safety goggles, and lab coat.

3.3 Emergency Response
  • Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the organic compound better than water alone.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Visualization: Safety & Handling Logic

SafetyProtocol Hazard Hazard Identification (H315, H319, H335) Handling Handling Fume Hood, Double Nitrile Gloves Hazard->Handling Dictates Emergency Emergency Response PEG 400 Wash (Skin) Hazard->Emergency If Exposure Occurs Storage Storage 2-8°C, Inert Gas Handling->Storage Preserves Stability

Caption: Operational safety workflow linking hazard identification to specific handling and emergency protocols.

Technical Application: Synthesis & Reactivity
4.1 Role in Drug Discovery: The "Tunable" Warhead

In the design of Targeted Covalent Inhibitors (TCIs) , the reactivity of the electrophile is paramount.

  • Unsubstituted Vinyl Sulfonamides: Highly reactive, often leading to indiscriminate binding (off-target toxicity).

  • Isopropenyl Sulfonamide (CAS 16325-50-1): The

    
    -methyl group introduces steric hindrance at the electrophilic carbon. This dampens reactivity , requiring a more precise orientation within the protein binding pocket to react with a target Cysteine. This increases selectivity for the desired target.
    
4.2 Mechanism: Michael Addition

The core reactivity involves the nucleophilic attack of a thiol (R-SH) or amine (R-NH2) onto the terminal carbon of the alkene.



4.3 Experimental Protocol: Synthesis of Isopropenyl Sulfonamide Scaffolds

Note: This protocol describes the functionalization of the sulfonamide nitrogen, a common first step before deploying the warhead.

Objective: Synthesis of N-substituted isopropenyl sulfonamide via Sulfonyl Chloride precursor.

Reagents:

  • Prop-1-ene-2-sulfonyl chloride (Precursor)

  • Primary Amine (R-NH

    
    ) (Drug scaffold)
    
  • Triethylamine (Et

    
    N) (Base)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 equiv) and Et

    
    N (1.5 equiv) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add Prop-1-ene-2-sulfonyl chloride (1.1 equiv) dissolved in DCM. Critical: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (stained with KMnO

    
     to visualize the alkene).
    
  • Workup: Quench with 1M HCl (to remove excess amine). Wash organic layer with NaHCO

    
     and Brine.
    
  • Purification: Flash column chromatography. Note: Avoid acidic columns if the product is acid-sensitive; silica gel is usually acceptable.

Validation:

  • 1H NMR: Look for characteristic alkene signals: Two singlets (or narrow multiplets) around

    
     5.5–6.5 ppm representing the terminal =CH
    
    
    
    protons. The methyl group appears as a singlet around
    
    
    2.1 ppm.
Reactivity Pathway Visualization

The following diagram illustrates the divergent reactivity pathways for CAS 16325-50-1, highlighting its dual utility in covalent inhibition and heterocyclic synthesis.

ReactivityPathways Core Isopropenyl Sulfonamide (CAS 16325-50-1) Michael Michael Addition (Covalent Bond Formation) Core->Michael + Thiol/Base Cyclo [3+2] Cycloaddition (Heterocycle Formation) Core->Cyclo + Nitrone/Heat Thiol Cysteine Thiol (Protein Target) Thiol->Michael Nitrone Nitrone (Dipole) Nitrone->Cyclo Adduct Thioether Adduct (Irreversible Inhibition) Michael->Adduct Isox Isoxazolidine Derivative (Synthetic Intermediate) Cyclo->Isox

Caption: Divergent synthetic pathways: Michael addition for biological inhibition vs. Cycloaddition for scaffold construction.

References
  • National Center for Biotechnology Information (2025). this compound (CID 20563296) - PubChem Compound Summary. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound.[1] Retrieved from [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine.[7] Angewandte Chemie International Edition.[7] Retrieved from [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach. Angewandte Chemie International Edition.[7] (Contextual reference for Michael Acceptors in drug design).

Sources

2-Sulfamoylpropene vs. Allyl Sulfonamide: Structural & Mechanistic Divergence

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, electronic, and reactivity differences between 2-sulfamoylpropene (isopropenyl sulfonamide) and allyl sulfonamide (prop-2-ene-1-sulfonamide). It is designed for researchers designing covalent inhibitors or synthetic intermediates.

Executive Summary: The Conjugation Imperative

The core distinction between these two isomers lies in electronic conjugation .

  • 2-Sulfamoylpropene is an

    
    -unsaturated sulfonamide. The sulfonyl group is directly conjugated to the alkene, creating an electron-deficient Michael acceptor . This structure is a potent electrophile capable of covalent bonding with cysteine residues.
    
  • Allyl Sulfonamide is a

    
    -unsaturated sulfonamide. The alkene is electronically isolated from the sulfonyl group by a methylene spacer. It is nucleophilic  at the alkene and does not undergo Michael addition, though it serves as a precursor for sigmatropic rearrangements and radical polymerizations.
    
Feature2-SulfamoylpropeneAllyl Sulfonamide
IUPAC Name Prop-1-ene-2-sulfonamideProp-2-ene-1-sulfonamide
Structure


Electronic State Conjugated (

)
Non-Conjugated (Isolated)
Primary Reactivity Electrophile (Michael Addition)Nucleophile (Alkene Addition)
Covalent Warhead? Yes (Cysteine targeting)No (requires activation)
pKa (approx) ~9.5 - 10.0 (Enhanced acidity)~10.0 - 10.5

Molecular Architecture & Electronic Landscape

Structural Isomerism

Both molecules share the formula


 (MW 121.16), but their connectivity dictates their fate.
  • 2-Sulfamoylpropene (Vinyl System): The sulfur atom is bonded to an

    
     hybridized carbon. The sulfonyl group (
    
    
    
    ) exerts a strong inductive (
    
    
    ) and mesomeric (
    
    
    ) electron-withdrawing effect on the double bond. This polarizes the
    
    
    -system, creating a partial positive charge (
    
    
    ) on the terminal methylene (
    
    
    ), making it susceptible to nucleophilic attack.
  • Allyl Sulfonamide (Allyl System): The sulfur is bonded to an

    
     hybridized methylene (
    
    
    
    -carbon). The sulfonyl group acidifies the
    
    
    -protons but does not withdraw electron density from the distal double bond. The alkene retains its electron-rich character, typical of isolated olefins.
Visualization of Electronic Effects

G cluster_0 2-Sulfamoylpropene (Conjugated) cluster_1 Allyl Sulfonamide (Isolated) V_Struct Structure: CH2=C(Me)-SO2NH2 V_Elec Electronic Effect: Direct Conjugation (Michael Acceptor) V_Struct->V_Elec -M Effect V_Reac Reactivity: Electrophilic Attack at Terminal CH2 V_Elec->V_Reac Polarization A_Struct Structure: CH2=CH-CH2-SO2NH2 A_Elec Electronic Effect: Inductive Only (-I) (Isolated Alkene) A_Struct->A_Elec Methylene Spacer A_Reac Reactivity: Nucleophilic Alkene or Acidic Alpha-Proton A_Elec->A_Reac No Conjugation

Figure 1: Comparative electronic flow showing the conjugation gap between the two isomers.

Reactivity Profile & Mechanistic Implications

The Michael Acceptor Distinction

For drug development, this is the critical differentiator.

  • 2-Sulfamoylpropene:

    • Mechanism: The

      
      -carbon is electrophilic.[1] A nucleophile (e.g., thiolate 
      
      
      
      ) attacks the terminal
      
      
      , pushing electron density onto the
      
      
      -carbon, which is stabilized by the sulfonyl group.
    • Application: Used as a "warhead" in Targeted Covalent Inhibitors (TCIs). The methyl group at the

      
      -position (relative to the vinyl chain) sterically modulates reactivity, preventing hyper-reactivity seen in unsubstituted vinyl sulfonamides.
      
    • Self-Validation: If you treat this compound with glutathione (GSH) at pH 7.4, you will observe rapid adduct formation via LC-MS.

  • Allyl Sulfonamide:

    • Mechanism: The alkene is electron-rich. It repels nucleophiles. It reacts with electrophiles (e.g., bromine, epoxidation) or radicals.

    • Isomerization Risk: Under basic conditions, the acidic

      
      -protons can be removed. The resulting carbanion can delocalize into the alkene, leading to thermodynamic equilibration to the conjugated (vinyl) isomer.
      
    • Self-Validation: Treatment with GSH at pH 7.4 yields no reaction (unless metabolic activation occurs).

Reactivity Flowchart

Reactivity Start Select Isomer Vinyl 2-Sulfamoylpropene (Conjugated) Start->Vinyl Allyl Allyl Sulfonamide (Non-Conjugated) Start->Allyl NuAttack Nucleophile (R-SH) Vinyl->NuAttack pH > 7 Base Base (OH-/R3N) Allyl->Base Radical Radical Initiator Allyl->Radical Michael Michael Addition Adduct (Stable C-S Bond) NuAttack->Michael Fast Isom Isomerization to Vinyl Sulfonamide Base->Isom Thermodynamic Control Poly Polymerization Radical->Poly

Figure 2: Divergent reactivity pathways. Note that Allyl Sulfonamide can isomerize to the Vinyl form under basic stress.

Synthetic Pathways

Synthetic accessibility often dictates which isomer is used as a starting material.

Synthesis of 2-Sulfamoylpropene (The Vinyl Route)

Direct synthesis is challenging due to polymerization risks. The preferred method involves elimination .

  • Precursor: 2-Hydroxypropane-2-sulfonamide or

    
    -chloro sulfonamide.
    
  • Reagent: Thionyl chloride (

    
    ) followed by base (Pyridine/TEA) or direct dehydration.
    
  • Protocol:

    • React 2-amino-propane-2-sulfonic acid (or similar) to protect the amine.

    • Convert to sulfonyl chloride.[2]

    • Elimination of

      
       or 
      
      
      
      yields the isopropenyl double bond.
    • Note: This compound must be stored with radical inhibitors (e.g., BHT) to prevent spontaneous polymerization.

Synthesis of Allyl Sulfonamide (The Substitution Route)

This is a standard nucleophilic substitution.

  • Precursor: Allyl sulfonyl chloride (commercially available).

  • Reagent: Ammonia (

    
    ) or primary amine.
    
  • Protocol:

    • Cool

      
       solution to 0°C.
      
    • Add allyl sulfonyl chloride dropwise.

    • Isolate via extraction.

    • Yield: Typically high (>80%).

Experimental Protocols

Protocol A: Assessing Michael Acceptor Activity (Cysteine Reactivity)

Use this to distinguish the two isomers functionally.

  • Preparation: Prepare a 10 mM stock solution of the sulfonamide in DMSO.

  • Assay Buffer: PBS, pH 7.4, containing 1 mM EDTA.

  • Nucleophile: N-acetylcysteine (NAC) or Glutathione (GSH) at 10 mM.

  • Reaction: Mix sulfonamide (100 µM final) with NAC (1 mM final) in buffer. Incubate at 25°C.

  • Monitoring: Inject aliquots into HPLC-UV/MS at t=0, 10, 30, and 60 min.

  • Result:

    • 2-Sulfamoylpropene: Rapid disappearance of parent peak; appearance of M+163 (NAC adduct) mass.

    • Allyl Sulfonamide: No change in parent peak over 60 min.

Protocol B: Base-Catalyzed Isomerization

Demonstrates the thermodynamic instability of the allyl isomer.

  • Dissolve allyl sulfonamide in

    
     (Deuterated Methanol).
    
  • Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Monitor via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[3][4][5]
    
  • Observation: The doublet at

    
     ppm (allyl 
    
    
    
    ) will diminish, replaced by vinylic signals associated with the conjugated isomer (thermodynamic sink).

References

  • Reactivity of Vinyl Sulfonamides : Exploration of Targeted Covalent Inhibitors. Vertex AI Search Results 1.1, 1.4.

  • Synthesis of Allyl Sulfonamides : Molecular Structure Studies on Allyl Sulfonamides. SciELO, 2015.

  • pKa Prediction & Bond Lengths : Accurate Prediction of Aqueous pKa of Sulfonamides. ChemRxiv, 2019.

  • Prop-2-ene-1-sulfonamide Properties : PubChem Compound Summary.

  • Michael Addition Mechanisms : Conjugate Additions - The Michael Reaction. Chemistry LibreTexts.

Sources

An In-depth Technical Guide to the Solubility of Isopropenyl Sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in the Application of Isopropenyl Sulfonamides

Isopropenyl sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique chemical architecture, which combines the versatile sulfonamide functional group with a reactive isopropenyl moiety, makes them valuable precursors and building blocks. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The isopropenyl group, on the other hand, offers a site for polymerization or other chemical modifications.

The successful application of isopropenyl sulfonamides in any of these fields is fundamentally dependent on a thorough understanding of their solubility characteristics. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays.[3] Poor solubility can lead to challenges in achieving desired concentrations for reactions, inaccurate results in biological screening, and difficulties in developing effective drug delivery systems.[4]

This technical guide provides a comprehensive overview of the solubility of isopropenyl sulfonamides in organic solvents. We will delve into the theoretical underpinnings of their solubility, provide a qualitative guide to their solubility in common organic solvents, and present a detailed experimental protocol for determining the solubility of novel isopropenyl sulfonamide derivatives. This guide is intended for researchers, scientists, and drug development professionals who work with this important class of compounds.

Theoretical Framework: Understanding the Drivers of Isopropenyl Sulfonamide Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For isopropenyl sulfonamides, several key factors come into play:

  • Polarity: The sulfonamide group (-SO₂NHR) is highly polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the oxygen atoms).[6] The isopropenyl group ( -C(CH₃)=CH₂), in contrast, is nonpolar. The overall polarity of an isopropenyl sulfonamide molecule is a balance between these two opposing functionalities.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents like alcohols. The N-H proton of the sulfonamide is weakly acidic and can be deprotonated in the presence of a base, which significantly increases aqueous solubility.[7]

  • Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome. The rigidity of the sulfonamide functional group often leads to a crystalline solid state.[8]

  • Solvent Properties: The properties of the organic solvent, such as its polarity (dielectric constant), hydrogen bonding capability (protic vs. aprotic), and Hildebrand solubility parameter, will determine its ability to effectively solvate the isopropenyl sulfonamide molecule.[9][10][11]

The interplay of these factors dictates the solubility of a given isopropenyl sulfonamide in a specific organic solvent. For instance, in polar protic solvents, the sulfonamide group's ability to hydrogen bond will be the primary driver of solubility. In polar aprotic solvents, dipole-dipole interactions with the sulfonamide moiety will be more significant. In nonpolar solvents, the nonpolar isopropenyl group will play a more dominant role.

Qualitative Solubility Profile of Isopropenyl Sulfonamides in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolMedium to High The sulfonamide group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The nonpolar isopropenyl group may slightly reduce solubility compared to more polar sulfonamides.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to High Strong dipole-dipole interactions between the solvent and the polar sulfonamide group are the primary driving force for solvation.
Chlorinated Dichloromethane (DCM), ChloroformMedium These solvents have moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the nonpolar isopropenyl group also contributes to solubility.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneLow to Medium These solvents are less polar than the other classes and have limited ability to solvate the highly polar sulfonamide group. The nonpolar isopropenyl group will have a greater influence here.
Aromatic Hydrocarbons Toluene, BenzeneLow These are nonpolar solvents that will primarily interact with the nonpolar isopropenyl group. The highly polar sulfonamide group will be poorly solvated, leading to low solubility.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneVery Low These are highly nonpolar solvents that will not effectively solvate the polar sulfonamide functional group, resulting in very poor solubility.

It is crucial to note that these are general predictions. The actual solubility of a specific isopropenyl sulfonamide will depend on the other substituents on the aromatic ring and the nitrogen of the sulfonamide, as these will influence the overall polarity and crystal lattice energy of the molecule.

Experimental Protocol for Determining the Solubility of Isopropenyl Sulfonamides

The following is a detailed, step-by-step methodology for determining the equilibrium solubility of a novel isopropenyl sulfonamide using the widely accepted shake-flask method.[12]

Materials and Equipment:
  • Isopropenyl sulfonamide of interest (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid isopropenyl sulfonamide to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of the isopropenyl sulfonamide of known concentrations in the same solvent.

    • Determine the concentration of the isopropenyl sulfonamide in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Self-Validating System and Best Practices:
  • Equilibrium Confirmation: To ensure that true equilibrium has been reached, solubility should be measured from both undersaturated and supersaturated conditions. For the latter, a solution can be heated to dissolve more solid and then cooled to the target temperature.

  • Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

  • Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

Visualization of Key Concepts

The following diagrams illustrate the key factors influencing the solubility of isopropenyl sulfonamides and the experimental workflow for its determination.

Caption: Factors influencing isopropenyl sulfonamide solubility.

Solubility_Workflow A 1. Prepare Slurry (Excess Solute + Solvent) B 2. Equilibrate (Thermostatic Shaking) A->B C 3. Sample & Filter (Remove Undissolved Solid) B->C D 4. Dilute Sample C->D E 5. Quantify (HPLC or UV-Vis) D->E F 6. Calculate Solubility E->F

Caption: Experimental workflow for solubility determination.

Conclusion

A comprehensive understanding of the solubility of isopropenyl sulfonamides in organic solvents is paramount for their effective utilization in research and development. While quantitative data for this specific subclass of sulfonamides is limited, a strong predictive understanding can be achieved by applying the fundamental principles of solubility and leveraging data from related sulfonamide structures. The interplay between the polar sulfonamide group and the nonpolar isopropenyl moiety, along with the properties of the chosen organic solvent, governs the extent of dissolution. For precise solubility determination, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental approach. By combining theoretical knowledge with rigorous experimental practice, researchers can confidently navigate the challenges associated with the solubility of isopropenyl sulfonamides and unlock their full potential in various scientific applications.

References

  • Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Sarac, S., & Ay, M. (2017). Countercurrent Chromatography for the Measurement of the Hydrophobicity of Sulfonamide Amphoteric Compounds.
  • Adibkia, K., Dastmalchi, S., Jouyban, A., & Hanaee, J. (2007). Solubility prediction of sulfonamides at various temperatures using a single determination. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(3), 143-151.
  • PubChem. (n.d.). Vinyl sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Durrant, J. D. (n.d.). logP. MolModa Documentation. Retrieved from [Link]

  • Schwartz, L., & Flippin, H. F. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology, 49(4), 535-540.
  • Murov, S. L. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 49(3-4), 131-139.
  • Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Infectious Diseases and Therapy, 4(6), 1-10.
  • Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
  • Braschi, I., Blasioli, S., Gatti, G., & Martucci, A. (2013). Embedding monomers and dimers of sulfonamide antibiotics into high silica zeolite Y: An experimental and computational study of the tautomeric forms involved. Physical Chemistry Chemical Physics, 15(34), 14238-14247.
  • Zhang, Y., & Li, Z. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Omega, 5(40), 25867-25875.
  • Wesołowski, R., & Schab-Balcerzak, E. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Molecules, 28(14), 5569.
  • Cutsail III, G. E., & Kennepohl, P. (2020). The nature of SN bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge X-ray Absorption Spectroscopy. ChemRxiv.
  • Murov, S. L. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide. Retrieved from [Link]

  • RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. Retrieved from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

  • Majumdar, S., & De, A. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(36), 131435.

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Technical Guide: Prop-1-ene-2-sulfonamide Covalent Warhead Classification

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the classification, mechanism, and application of prop-1-ene-2-sulfonamide warheads in covalent drug discovery.

Part 1: Executive Summary & Classification

This compound represents a specialized class of Michael acceptor warheads used in Targeted Covalent Inhibitors (TCIs). Chemically defined as an


-methyl vinyl sulfonamide , this moiety is engineered to target non-catalytic nucleophilic residues—predominantly Cysteine —within a protein binding pocket.

Unlike the ubiquitous acrylamide warheads (e.g., Ibrutinib, Osimertinib), the this compound scaffold leverages the stronger electron-withdrawing nature of the sulfonyl group (


) balanced by the steric and electronic modulation of the 

-methyl group. This unique "push-pull" electronic environment allows for fine-tuned reactivity, often yielding high selectivity for specific kinases (e.g., ERK1/2, WRN helicase) while minimizing off-target glutathione (GSH) depletion.
Chemical Classification Table[1]
FeatureClassificationDescription
Warhead Type Michael AcceptorElectrophilic alkene conjugated to an electron-withdrawing group (EWG).
Sub-Class

-Methyl Vinyl Sulfonamide
Sulfonamide EWG at C2; Methyl group at C2; Reactive site at C1.
HSAB Category Soft ElectrophilePreferentially reacts with soft nucleophiles (Thiol/Sulfhydryl of Cysteine).
Reversibility IrreversibleForms a stable thioether bond; lacks a facile elimination pathway under physiological conditions.
Reactivity Profile Moderate-HighGenerally more reactive than acrylamides due to

, but modulated by

-substitution.

Part 2: Mechanism of Action (Chemical Biology)[2]

The Alpha-Methyl Vinyl Sulfonamide "Sweet Spot"

The this compound warhead functions via a nucleophilic conjugate addition (AdN) . The positioning of the sulfonamide and methyl group at the


-position (C2) creates a specific reactivity landscape:
  • Electronic Activation: The sulfonyl group (

    
    ) is a potent electron-withdrawing group, significantly lowering the LUMO energy of the alkene, making the 
    
    
    
    -carbon (C1) highly electrophilic.
  • Steric Modulation: The

    
    -methyl group introduces mild steric bulk near the transition state but does not block the 
    
    
    
    -carbon (C1) directly. This distinguishes it from
    
    
    -substituted warheads, which are significantly less reactive.
  • Irreversibility: Upon nucleophilic attack, the resulting carbanion is protonated to form a stable saturated sulfonamide adduct. Unlike

    
    -cyanoacrylamides, which can undergo retro-Michael addition, the sulfonamide adduct is kinetically stable.
    
Reaction Pathway Diagram

The following diagram illustrates the covalent labeling mechanism of a Cysteine residue by a this compound inhibitor.

MichaelAddition cluster_0 Key Interaction Cys Cysteine Thiol (Protein-SH) TS Transition State (Tetrahedral-like) Cys->TS Nucleophilic Attack (k_inact) Warhead This compound (Inhibitor) Warhead->TS Nucleophilic Attack (k_inact) Intermediate Stabilized Carbanion (Alpha-C) TS->Intermediate Bond Formation Product Covalent Adduct (Thioether) Intermediate->Product Protonation (Fast)

Caption: Mechanism of irreversible inhibition. The cysteine thiolate attacks the terminal methylene (C1), driven by the electron-withdrawing sulfonyl group.

Part 3: Medicinal Chemistry & Applications[3][4][5][6][7]

Structure-Activity Relationship (SAR)

The reactivity of the this compound can be tuned via the sulfonamide nitrogen substituents (


 in 

).
  • Electron Deficient R-groups: Increase the acidity of the NH (if present) and can slightly modulate the sulfonyl's electron-withdrawing power, increasing warhead reactivity.

  • Steric Bulk on R: primarily affects non-covalent binding affinity (

    
    ) rather than the intrinsic reactivity (
    
    
    
    ) of the warhead itself.
Case Study: ERK Inhibitors

In the development of ERK1/2 inhibitors, the this compound warhead was utilized to target Cys183 (in ERK2). This residue is located in the ATP-binding site but is distinct from the catalytic lysine.

  • Advantage: The sulfonamide warhead provided a unique vector for engagement that avoided the IP-issues of standard acrylamides and offered improved metabolic stability in some scaffolds.

  • Selectivity: The specific geometry of the prop-1-ene linker allowed the inhibitor to "reach" Cys183 only when the kinase was in a specific conformation, enhancing selectivity over other kinases with conserved cysteines.

Part 4: Experimental Protocols

Synthesis of this compound Scaffolds

Objective: Install the warhead onto an amine-bearing drug scaffold (


).

Reagents:

  • Scaffold amine (

    
    )
    
  • Prop-1-ene-2-sulfonyl chloride (CAS 874009-75-3)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    

Protocol:

  • Preparation: Dissolve the scaffold amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add DIPEA (2.5 equiv) and cool the mixture to 0°C.

  • Sulfonylation: Dropwise add a solution of prop-1-ene-2-sulfonyl chloride (1.2 equiv) in DCM.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2-4 hours. Monitor by LC-MS for conversion.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc). Note: Avoid nucleophilic solvents (MeOH) during prolonged storage.

Intrinsic Reactivity Assay (GSH Half-Life)

Objective: Quantify the electrophilicity of the warhead to assess potential toxicity (off-target alkylation).

Protocol:

  • Stock Solutions: Prepare 10 mM inhibitor in DMSO and 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix inhibitor (final 50

    
    M) with excess GSH (final 5 mM, 100-fold excess) in PBS with an internal standard (e.g., Warfarin).
    
  • Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.

  • Analysis: Quench aliquots with 1% Formic Acid/Acetonitrile. Analyze by HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • 
      .
      
    • Target Range: Ideal TCIs typically have GSH

      
       hours to ensure bioavailability before clearance.
      
Kinetic Characterization ( )

Objective: Determine the efficiency of covalent inhibition against the target protein.

Workflow Diagram:

KineticProfiling Prep Prepare Enzyme & Inhibitor (Serial Dilutions) Incubate Incubate [E] + [I] (Vary Time t) Prep->Incubate Measure Measure Residual Activity (Substrate Addition) Incubate->Measure Plot1 Plot ln(Activity) vs Time Get k_obs for each [I] Measure->Plot1 Plot2 Plot k_obs vs [I] Fit to Hyperbolic Equation Plot1->Plot2 Result Output: k_inact & K_I Efficiency = k_inact / K_I Plot2->Result

Caption: Workflow for determining covalent kinetic parameters. A 2-step hyperbolic fit distinguishes binding affinity (


) from bond formation rate (

).

Data Analysis Table:

ParameterDefinitionSignificance

Dissociation constant of the non-covalent complex.Measures initial binding affinity. Lower is better.

Maximum rate of covalent bond formation.Measures reactivity of the warhead within the pocket.

Second-order rate constant (

).
The gold standard for TCI potency. Values

indicate potent inhibition.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • H3 Biomedicine. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN.[1][2] Biochemistry, 2023.[2][3] [Link]

  • Gehringer, M. & Laufer, S. A. Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2019. [Link]

  • World Intellectual Property Organization (WIPO). ERK Inhibitors and Uses Thereof (Patent WO2014124230).[Link]

Sources

Methodological & Application

Application Note: Prop-1-ene-2-sulfonamide as a Tunable Covalent Fragment in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

Targeted covalent inhibitors (TCIs) have experienced a major resurgence, largely driven by the success of covalent fragment-based drug discovery (FBDD) in addressing previously "undruggable" targets [3]. In covalent FBDD, the selection of the electrophilic warhead is the most critical parameter. The warhead must be reactive enough to capture weak-affinity fragment interactions, yet stable enough to avoid promiscuous off-target labeling that leads to false positives and toxicity [2].

While acrylamides dominate the landscape of approved TCIs, their intrinsic reactivity is often too low for fragment-sized molecules that lack extensive non-covalent binding networks [4]. Conversely, unsubstituted vinyl sulfones and vinyl sulfonamides can be overly reactive [5].

Prop-1-ene-2-sulfonamide (PubChem CID 20563296) offers an elegant, tunable solution [1]. As an


-methylated vinyl sulfonamide, it leverages the strong electron-withdrawing nature of the sulfonamide group to activate the 

-carbon for Michael addition. However, the

-methyl group introduces critical steric hindrance. This steric bulk penalizes the transition state for reactions with bulk solvent nucleophiles (e.g., glutathione), effectively "silencing" the warhead until it is driven into close proximity with a target cysteine within a defined binding pocket.
Mechanistic Pathway of Cysteine Targeting

The binding of a this compound fragment follows a two-step kinetic model. First, the fragment forms a reversible encounter complex governed by the inhibition constant (


). Second, the proximity-driven Michael addition occurs, forming an irreversible thioether bond governed by the inactivation rate (

).

Mech_Pathway Target Target Protein (Free Cysteine Thiol) Complex Non-Covalent Encounter Complex Target->Complex Frag This compound (Michael Acceptor) Frag->Complex Covalent Irreversible Covalent Adduct (Thioether Linkage) Complex->Covalent Proximity-Driven Michael Addition

Caption: Two-step mechanism of targeted covalent inhibition via Michael addition.

Physicochemical Profiling & Warhead Comparison

To demonstrate the superiority of this compound in FBDD, we must evaluate its intrinsic reactivity against other common warheads. An ideal FBDD warhead exhibits a glutathione (GSH) half-life (


) between 12 and 24 hours—ensuring it is stable in assay buffers but reactive enough to capture transient binding events.

Table 1: Comparative Physicochemical Profile of Covalent Warheads

Warhead ClassStructural MotifIntrinsic Reactivity (GSH

)
Target SelectivityFBDD Suitability
Chloroacetamide-NH-C(=O)-CH2-Cl< 1 hLow (Promiscuous)Poor (High false positive rate)
Vinyl Sulfonamide-SO2-NH-CH=CH22 - 4 hModerateModerate
This compound -SO2-NH-C(CH3)=CH212 - 24 h High (Proximity-driven) Excellent
Acrylamide-NH-C(=O)-CH=CH2> 48 hHighGood (Requires high initial affinity)

Covalent FBDD Screening Workflow

The integration of this compound into an FBDD pipeline requires specialized screening techniques. Because the initial non-covalent affinity is weak, intact protein mass spectrometry (MS) is the gold standard for primary screening, as it directly detects the covalent adduct [2].

FBDD_Workflow Lib Covalent Fragment Library (Prop-1-ene-2-sulfonamides) Screen Primary Screening (Intact Protein MS) Lib->Screen Incubate with Target Kinetics Kinetic Characterization (k_inact / K_I) Screen->Kinetics Mass Shift Confirmed Struct Structural Validation (X-ray Crystallography) Kinetics->Struct High Ligand Efficiency Opt Hit-to-Lead Optimization (Scaffold Growing) Struct->Opt Binding Pose Elucidated

Caption: Workflow for Covalent FBDD using this compound fragments.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity during the triage of this compound fragments.

Protocol 1: Intrinsic Reactivity Profiling (GSH Half-life Assay)

Objective: To quantify the intrinsic electrophilicity of the fragment and exclude promiscuous binders.

  • Preparation: Prepare a 10 mM stock of the this compound fragment in DMSO.

  • Reaction Setup: In a glass vial, mix the fragment to a final concentration of 1 mM with 5 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 10% DMSO.

  • Incubation & Sampling: Incubate at 37°C. Draw 10 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Quench immediately with 10 µL of 1% formic acid in acetonitrile.

  • LC-MS Analysis: Analyze the samples via LC-UV-MS.

  • Data Processing: Plot the natural log of the remaining parent fragment peak area versus time to determine the pseudo-first-order rate constant (

    
    ) and calculate 
    
    
    
    .

Causality & Self-Validation: We use a 5-fold excess of GSH to ensure pseudo-first-order kinetics. We measure the depletion of the parent fragment rather than the appearance of the adduct to avoid ionization efficiency discrepancies in MS. Self-Validation: Always run a chloroacetamide fragment (


 < 1h) as a positive control and propan-2-sulfonamide (saturated, no reaction) as a negative control to validate the assay's dynamic range.
Protocol 2: Intact Protein MS Screening for Covalent Adducts

Objective: To identify fragments that successfully form a covalent bond with the target protein.

  • Protein Preparation: Dilute the target protein (containing the targetable cysteine) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

  • Fragment Incubation: Add the this compound fragment to a final concentration of 100 µM (50-fold molar excess). Incubate at 4°C for 12 hours.

  • Quenching: Add formic acid to a final concentration of 1% (v/v) to quench the reaction and denature the protein.

  • MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 desalting column. Deconvolute the raw mass spectra using maximum entropy algorithms to obtain the intact protein mass.

Causality & Self-Validation: The 50-fold ligand excess compensates for the inherently weak


 of fragments. Quenching with formic acid denatures the protein, stripping away any non-covalent binders [2]. This ensures that any observed mass shift (e.g., exactly +121.0197 Da for the minimalist this compound core [1]) is strictly due to covalent adduct formation, eliminating false positives from strong non-covalent interactions.
Protocol 3: Crystallographic Validation of the Covalent Adduct

Objective: To confirm the binding pose and ensure the fragment occupies a druggable pocket.

  • Crystal Preparation: Grow apo-crystals of the target protein. Ensure the target cysteine is solvent-accessible within the crystal lattice.

  • Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 5 mM of the hit fragment and 5% DMSO. Soak for 24 to 48 hours.

  • Harvesting & Data Collection: Cryoprotect the crystals, flash-freeze in liquid nitrogen, and collect X-ray diffraction data.

  • Refinement: Model the continuous electron density between the cysteine sulfur (

    
    ) and the 
    
    
    
    -carbon of the this compound.

Causality: For covalent FBDD, soaking is preferred over co-crystallization for primary validation. The high fragment concentration (5 mM) and extended soaking time drive the covalent reaction to completion within the crystal lattice, which often stabilizes flexible loops adjacent to the active site cysteine.

Kinetic Characterization Data

Once hits are identified via Intact Protein MS, they must be prioritized based on their kinetic efficiency (


). Below is a representative data summary demonstrating how prop-1-ene-2-sulfonamides outperform standard acrylamide analogs in fragment-sized chemical space.

Table 2: Example Kinetic Parameters for Hit Triage

Fragment IDWarhead TypeMass Shift (Da)Adduct Yield (12h)

(mM)

(

)

(

)
Frag-01 This compound+121.0298%1.5

2.80
Frag-02 This compound+121.0285%3.2

0.65
Control-A Acrylamide analog+85.0512%1.8

0.22

Note: Frag-01 demonstrates a superior


 ratio compared to Control-A, despite having a similar non-covalent binding affinity (

). This highlights the enhanced proximity-driven reactivity of the this compound warhead.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib)

Application Notes and Protocols for the Polymerization of 2-Sulfamoylpropene Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Polysulfamoylpropenes

The field of functional polymers is in a constant state of evolution, driven by the demand for novel materials with tailored properties for advanced applications, particularly in the biomedical and pharmaceutical sectors. Within this landscape, monomers bearing sulfonamide functionalities are of significant interest. The sulfonamide group, a cornerstone of numerous therapeutic agents, imparts unique characteristics to a polymer backbone, including hydrophilicity, potential for biological activity, and responsiveness to stimuli such as pH.

2-Sulfamoylpropene and its derivatives represent a class of monomers with the potential to generate polymers with applications in drug delivery, hydrogel formation for tissue engineering, and as functional excipients in drug formulations. The strategic polymerization of these monomers allows for the creation of well-defined macromolecular architectures, which is critical for their performance and biocompatibility.

This comprehensive guide provides a detailed exploration of the polymerization conditions for 2-sulfamoylpropene monomers. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a rationale for the selection of specific polymerization techniques and reaction parameters, grounded in established principles of polymer chemistry and supported by authoritative literature on analogous monomer systems. The protocols herein are designed to be self-validating, providing a robust starting point for researchers to develop novel polysulfamoylpropene-based materials.

I. Monomer Synthesis and Purity Considerations

The successful polymerization of any monomer is fundamentally dependent on its purity. For 2-sulfamoylpropene monomers, which can be synthesized through various organic routes, it is crucial to ensure the absence of impurities that can inhibit or retard polymerization.

A common synthetic route to N-substituted 2-sulfamoylpropenamides involves the reaction of the corresponding amine with 2-(chlorosulfonyl)acetyl chloride, followed by dehydrochlorination. Another approach involves the acylation of primary or secondary amines with acryloyl chloride to form N-substituted acrylamides.[1][2]

Key Purity Considerations:

  • Inhibitors: Commercial monomers are often supplied with inhibitors (e.g., hydroquinone monomethyl ether) to prevent premature polymerization during storage. These must be removed prior to use, typically by passing the monomer through a column of basic alumina.

  • Residual Reactants and Byproducts: Impurities from the synthesis, such as unreacted amines, acryloyl chloride, or salts, can interfere with the polymerization process. Thorough purification by recrystallization or column chromatography is essential.

  • Water Content: For certain polymerization techniques, particularly anionic polymerization, the monomer and solvent must be rigorously dried.

Protocol 1: Inhibitor Removal

  • Prepare a short column packed with basic alumina.

  • Dissolve the 2-sulfamoylpropene monomer in a suitable solvent (e.g., dichloromethane, THF).

  • Pass the monomer solution through the alumina column.

  • Collect the eluent containing the purified monomer.

  • Remove the solvent under reduced pressure.

  • Store the purified monomer at a low temperature (e.g., -20°C) and use it promptly.

II. Free Radical Polymerization: The Workhorse Method

Conventional free radical polymerization is a robust and widely used technique for the polymerization of vinyl monomers, including acrylamide derivatives.[3][4] It is often the first method explored for a new monomer due to its simplicity and tolerance to a range of functional groups.

Causality Behind Experimental Choices:

  • Initiator Selection: The choice of initiator depends on the desired reaction temperature and the solvent. For aqueous polymerizations, water-soluble initiators like ammonium persulfate (APS) or potassium persulfate (KPS) are common.[3] For organic solvents, azo initiators such as azobisisobutyronitrile (AIBN) are frequently employed.[5][6]

  • Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition, which in turn controls the rate of polymerization. Higher temperatures generally lead to faster polymerization but can also result in lower molecular weight polymers due to increased rates of chain transfer and termination.[7]

  • Monomer Concentration: Higher monomer concentrations typically lead to faster polymerization rates and higher molecular weight polymers.[4] However, for highly exothermic polymerizations, a more dilute solution may be necessary to control the reaction temperature.

Table 1: Typical Conditions for Free Radical Polymerization of 2-Sulfamoylpropene Monomers
ParameterAqueous SystemOrganic System
Monomer 2-Sulfamoylpropene derivative2-Sulfamoylpropene derivative
Solvent Deionized WaterDioxane, DMF, Toluene
Initiator Ammonium Persulfate (APS) or Potassium Persulfate (KPS)Azobisisobutyronitrile (AIBN)
Initiator Conc. 0.1 - 1.0 mol% relative to monomer0.1 - 1.0 mol% relative to monomer
Monomer Conc. 10 - 30 wt%10 - 50 wt%
Temperature 40 - 70 °C60 - 80 °C
Reaction Time 2 - 24 hours2 - 24 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Protocol 2: Free Radical Polymerization in an Aqueous System

  • To a Schlenk flask equipped with a magnetic stir bar, add the 2-sulfamoylpropene monomer and deionized water to achieve the desired concentration.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen is a potent inhibitor of free radical polymerization.[7]

  • In a separate vial, dissolve the required amount of APS or KPS initiator in a small amount of deoxygenated water.

  • Using a syringe, inject the initiator solution into the monomer solution under a positive pressure of inert gas.

  • Immerse the flask in a preheated oil bath at the desired temperature and stir.

  • Allow the polymerization to proceed for the desired time. The solution may become viscous as the polymer forms.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Purify the polymer by precipitation into a non-solvent (e.g., methanol, acetone) or by dialysis against deionized water to remove unreacted monomer and initiator fragments.

  • Dry the purified polymer under vacuum to a constant weight.

III. Controlled Radical Polymerization: Precision in Polymer Synthesis

For applications requiring polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are indispensable.[8] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful CRP methods.

A. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylamides and functionalized styrenes.[9][10] It relies on the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free radical polymerization system.[8]

Causality Behind Experimental Choices:

  • CTA Selection: The choice of the RAFT agent is crucial for achieving good control over the polymerization. The reactivity of the CTA must be matched to the monomer being polymerized.[10] For acrylamide-type monomers, trithiocarbonates and dithiobenzoates are often effective.

  • Monomer/CTA/Initiator Ratio: The ratio of monomer to CTA determines the target degree of polymerization (and thus the molecular weight). The initiator concentration is typically kept low relative to the CTA concentration to minimize the number of chains initiated by the thermal initiator.[4]

Table 2: Typical Conditions for RAFT Polymerization of 2-Sulfamoylpropene Monomers
ParameterValue/Type
Monomer 2-Sulfamoylpropene derivative
Solvent Dioxane, DMF, Water (depending on monomer/CTA solubility)
Chain Transfer Agent (CTA) Trithiocarbonate or Dithiobenzoate type
Initiator AIBN or ACVA
[Monomer]₀/[CTA]₀ Ratio 50:1 to 500:1 (determines target MW)
[CTA]₀/[Initiator]₀ Ratio 5:1 to 10:1
Temperature 60 - 80 °C
Reaction Time 4 - 24 hours
Atmosphere Inert (Nitrogen or Argon)

Protocol 3: RAFT Polymerization

  • In a Schlenk flask, combine the 2-sulfamoylpropene monomer, the selected RAFT agent (CTA), the initiator (e.g., AIBN), and the solvent.

  • Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.

  • Immerse the flask in a preheated oil bath at the desired temperature and stir.

  • Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (for molecular weight and dispersity).

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction to room temperature and exposing it to air.

  • Purify the polymer by repeated precipitation into a suitable non-solvent to remove unreacted monomer, initiator fragments, and residual CTA.

  • Dry the polymer under vacuum to a constant weight.

B. Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[11][12] While ATRP of acrylamides can be challenging due to potential complexation of the catalyst with the amide group, successful polymerizations have been reported with careful selection of the ligand and reaction conditions.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System: The catalyst system consists of a copper(I) halide (e.g., CuBr, CuCl) and a ligand (e.g., PMDETA, Me₆TREN). The ligand solubilizes the copper salt and tunes its reactivity.[11]

  • Initiator: A small molecule with a halogen atom that can be reversibly transferred (e.g., ethyl α-bromoisobutyrate, methyl 2-chloropropionate) is used as the initiator.[12] The structure of the initiator determines the initiating end-group of the polymer.

  • Solvent: The choice of solvent is critical to ensure the solubility of all components and to avoid side reactions. Toluene, DMF, and in some cases, water have been used for the ATRP of acrylamide-type monomers.[11][13]

Table 3: Proposed Starting Conditions for ATRP of 2-Sulfamoylpropene Monomers
ParameterValue/Type
Monomer 2-Sulfamoylpropene derivative
Solvent Toluene, DMF
Catalyst Cu(I)Br or Cu(I)Cl
Ligand PMDETA or Me₆TREN
Initiator Ethyl α-bromoisobutyrate (EBiB)
[Monomer]₀/[Initiator]₀ Ratio 50:1 to 300:1
[Initiator]₀/[Catalyst]₀/[Ligand]₀ Ratio 1:1:1
Temperature Room Temperature to 70 °C
Reaction Time 1 - 24 hours
Atmosphere Inert (Nitrogen or Argon)

Protocol 4: ATRP

  • To a dry Schlenk flask, add the copper(I) halide and a magnetic stir bar.

  • Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times.

  • Add the deoxygenated solvent and the ligand via syringe and stir until a homogeneous solution is formed.

  • Add the 2-sulfamoylpropene monomer to the flask.

  • Perform a final deoxygenation of the mixture with a brief bubbling of inert gas.

  • Inject the initiator (e.g., EBiB) to start the polymerization.

  • Stir the reaction at the desired temperature. Monitor the reaction progress via ¹H NMR and GPC/SEC.

  • To terminate the reaction, cool the flask and expose the mixture to air. This will oxidize the copper(I) to copper(II) and quench the polymerization.

  • Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer into a non-solvent and dry under vacuum.

IV. Anionic Polymerization: For Highly Controlled Architectures

Anionic polymerization is a living polymerization technique that proceeds via anionic propagating species. It is particularly suitable for monomers with electron-withdrawing groups, which can stabilize the propagating carbanion.[14][15] This method offers excellent control over molecular weight and can produce polymers with very narrow molecular weight distributions. However, it requires stringent reaction conditions, including high purity of reagents and the complete absence of protic impurities like water or alcohols.[16]

Causality Behind Experimental Choices:

  • Initiator: Strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) are common initiators for anionic polymerization.[17]

  • Solvent: Apolar solvents like THF or dioxane are typically used. The polarity of the solvent can influence the nature of the propagating ion pair and thus the stereochemistry of the resulting polymer.

  • Temperature: Anionic polymerizations are often conducted at low temperatures (e.g., -78 °C) to minimize side reactions, such as reaction with the amide proton in the case of acrylamide-type monomers.[13]

Protocol 5: Anionic Polymerization

  • All glassware must be rigorously dried in an oven and cooled under a stream of dry inert gas.

  • The solvent (e.g., THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • The monomer must be purified and dried, for example, by stirring over calcium hydride followed by vacuum distillation.

  • In a flame-dried Schlenk flask under a positive pressure of argon, add the dry solvent.

  • Cool the flask to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Add the purified monomer via a gas-tight syringe.

  • Slowly add the organolithium initiator dropwise via syringe. The initiation is often indicated by a color change.

  • Allow the polymerization to proceed for the desired time.

  • Terminate the polymerization by adding a protic quenching agent, such as degassed methanol.

  • Allow the reaction to warm to room temperature.

  • Precipitate the polymer in a non-solvent (e.g., hexane) and dry under vacuum.

V. Polymer Characterization

Following successful polymerization, a thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in some cases, to determine the monomer conversion.

  • Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and to confirm the disappearance of the vinyl group from the monomer.

  • Thermal Analysis (TGA and DSC): To assess the thermal stability and to determine the glass transition temperature (T₉) of the polymer.

VI. Visualizing the Polymerization Workflows

To aid in the conceptualization of the experimental setups, the following diagrams illustrate the general workflows for the polymerization techniques described.

Free_Radical_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Monomer + Solvent Deoxygenate Deoxygenate (N2/Ar Purge) Monomer->Deoxygenate Initiator Initiator Solution React Heat & Stir Initiator->React Inject Deoxygenate->React Terminate Cool & Expose to Air React->Terminate Purify Precipitate or Dialyze Terminate->Purify Dry Dry Under Vacuum Purify->Dry

Figure 1: General workflow for free radical polymerization.

RAFT_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Monomer + CTA + Initiator + Solvent FPT Freeze-Pump-Thaw (3 cycles) Reagents->FPT React Heat & Stir FPT->React Monitor Monitor by NMR & GPC React->Monitor Terminate Cool & Expose to Air React->Terminate Purify Precipitate Terminate->Purify Dry Dry Under Vacuum Purify->Dry

Figure 2: Workflow for RAFT polymerization.

VII. Concluding Remarks for the Practicing Scientist

The polymerization of 2-sulfamoylpropene monomers opens a gateway to a new class of functional polymers with significant potential in the life sciences. This guide provides a robust framework for approaching their synthesis, from the foundational free radical methods to the more sophisticated controlled radical and anionic techniques. It is imperative to recognize that the protocols provided are starting points. The specific reactivity of a given 2-sulfamoylpropene derivative may necessitate optimization of the reaction conditions. Meticulous attention to monomer purity and anaerobic techniques, particularly for controlled and anionic polymerizations, will be paramount to success.

The true validation of these protocols will be in the hands of the researcher, through careful execution and comprehensive characterization of the resulting polymers. The ability to tailor the molecular weight, dispersity, and architecture of these novel polysulfamoylpropenes will undoubtedly accelerate their translation into innovative solutions for drug delivery and development.

VIII. References

  • Narumi, A. (2022). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry.

  • Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Synthego.

  • Zhang, Y., et al. (2025). Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers. MDPI.

  • Al-Ghamdi, A. A. (n.d.). Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. Scholars' Mine.

  • Menter, P. (n.d.). Acrylamide Polymerization. Bio-Rad.

  • Narumi, A. (2022). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly( N -substituted acrylamide)s. Polymer Chemistry. DOI:10.1039/D1PY01449H.

  • Wikipedia contributors. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia.

  • Warren, N. J., & Armes, S. P. (2014). RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry.

  • Li, C., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers (Basel).

  • Moad, G., Rizzardo, E., & Thang, S. H. (n.d.). Micro Review of RAFT Polymerization. Sigma-Aldrich.

  • Idziak, I., & Avoce, D. (n.d.). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect.

  • Beers, K. L., et al. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications.

  • Unuabonah, E. I., et al. (n.d.). Radiation-Induced Graft Copolymerization of Acrylamide onto Carboxymethylcellulose and Modification of its Chemical Structure. Semantic Scholar.

  • Al-Jubore, A. A. (2012). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.

  • Senden, T. J., et al. (n.d.). Free radical copolymerization mechanism for acrylamide and bisacrylamide. ResearchGate.

  • Theato, P., et al. (2017). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. Polymer Chemistry.

  • Ullah, M. W., et al. (2022). Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization. Des Monomers Polym.

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). 1 Anionic Vinyl Polymerization. Controlled and Living Polymerizations.

  • Matyjaszewski Polymer Group. (n.d.). Additional Monomers. Carnegie Mellon University.

  • Request PDF. (n.d.). Synthesis and ATRP of novel fluorinated aromatic monomer with pendant sulfonate group. ResearchGate.

  • E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups.

  • Theato, P., et al. (2025). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. ResearchGate.

  • Polymer Science Learning Center. (n.d.). Anionic Vinyl Polymerization. University of Southern Mississippi.

  • Hadjichristidis, N., et al. (n.d.). Anionic vinyl polymerization - 50 years after Michael Szwarc. ResearchGate.

  • Wang, L., et al. (n.d.). Synthesis and properties of poly(acrylamide-co-N-vinylpyrrolidone-co-sodium p-styrene sulfonate) as an anionic fluid loss additive. ResearchGate.

  • Moser, F. K., & Webster, D. C. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. MDPI.

  • Leiva, A., et al. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Polymers (Basel).

  • Pérez-Garrido, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.

  • Khan, I., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.

  • Zhang, H., & Zhang, C. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega.

  • Hegazy, E. A., et al. (2012). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery.

  • Kim, J., et al. (2013). Free-Standing, Single-Monomer-Thick Two-Dimensional Polymers through Covalent Self-Assembly in Solution. Journal of the American Chemical Society.

  • Okay, O., & Sari, C. (2001). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. Polymer.

  • AAPS PharmSciTech. (2013). Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. Chemical Review and Letters.

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Prop-1-ene-2-sulfonamide as a Dienophile in Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Prop-1-ene-2-sulfonamide in Cycloaddition Chemistry

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The judicious choice of diene and dienophile is paramount to controlling the reaction's efficiency and stereochemical outcome. This compound has emerged as a highly effective dienophile, driven by the electron-withdrawing nature of the sulfonamide functional group, which significantly activates the double bond for [4+2] cycloaddition. The resulting cycloadducts, cyclic sulfonamides (sultams), are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2]

This guide provides a comprehensive overview of the application of this compound in Diels-Alder reactions. We will delve into the synthesis of this key dienophile, detail protocols for its use in both thermal and Lewis acid-catalyzed cycloadditions, and discuss the characterization of the resulting products. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
IUPAC Name This compound
CAS Number 16325-50-1
Molecular Formula C₃H₇NO₂S
Molecular Weight 121.16 g/mol
Appearance White to off-white solid (predicted)
SMILES CC(=C)S(=O)(=O)N
InChIKey JHHIBGYNKSWPMJ-UHFFFAOYSA-N

Safety and Handling: this compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

GHS Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound: A Detailed Protocol

While several methods exist for the synthesis of vinyl sulfonamides, a reliable and scalable approach is the dehydration of a corresponding β-hydroxy sulfonamide. This protocol outlines a two-step synthesis of this compound starting from commercially available reagents.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 2-hydroxypropane-2-sulfonamide cluster_1 Step 2: Dehydration acetone Acetone hydroxy_sulfonamide 2-hydroxypropane-2-sulfonamide acetone->hydroxy_sulfonamide 1. SO2 2. NH3 so2 Sulfur Dioxide amine Ammonia prop_1_ene_2_sulfonamide This compound hydroxy_sulfonamide->prop_1_ene_2_sulfonamide Dehydration dehydrating_agent Dehydrating Agent (e.g., P2O5 or SOCl2)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-hydroxypropane-2-sulfonamide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve acetone (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Sulfur Dioxide Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble sulfur dioxide gas (1.1 eq) through the solution until the required amount has been added. The reaction is typically exothermic.

  • Ammonia Addition: Subsequently, bubble ammonia gas (1.2 eq) through the solution at the same temperature. The formation of a white precipitate indicates the formation of the ammonium salt of the hydroxysulfonic acid.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Filter the white solid and wash with cold diethyl ether. The resulting solid is the ammonium salt.

  • Acidification: Dissolve the ammonium salt in a minimum amount of water and acidify with a strong acid (e.g., HCl) to pH 1-2.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxypropane-2-sulfonamide.

Experimental Protocol: Dehydration to this compound[4]
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-hydroxypropane-2-sulfonamide (1.0 eq).

  • Dehydrating Agent: Add a suitable dehydrating agent. For example, phosphorus pentoxide (P₂O₅, 1.5 eq) can be used. Alternatively, thionyl chloride (SOCl₂) in the presence of a base like pyridine can be employed.

  • Reaction Conditions: Heat the mixture under reflux in an appropriate solvent (e.g., toluene or dichloromethane) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. If P₂O₅ is used, carefully quench the reaction with ice-water. If SOCl₂ is used, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Diels-Alder Reactions of this compound

This compound readily participates in Diels-Alder reactions with a variety of dienes. The reaction can be performed under thermal conditions or accelerated by the use of a Lewis acid catalyst.

General Reaction Scheme

dienophile This compound adduct Diels-Alder Adduct (Sultam) dienophile->adduct diene Diene diene->adduct [4+2] Cycloaddition

Caption: General Diels-Alder reaction of this compound.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a representative thermal Diels-Alder reaction between this compound and freshly cracked cyclopentadiene.

Materials:

  • This compound

  • Dicyclopentadiene

  • Anhydrous toluene

  • Apparatus for cracking dicyclopentadiene

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the cyclopentadiene monomer by distillation, ensuring the receiving flask is cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Diene: Add the freshly cracked cyclopentadiene (1.2 eq) to the solution of the dienophile.

  • Reaction Conditions: Heat the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the specific diene.[4]

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and often improves the endo/exo selectivity. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), and ethylaluminum dichloride (EtAlCl₂).

Table 2: Representative Lewis Acids for Catalysis

Lewis AcidTypical Loading (mol%)SolventTemperature (°C)
AlCl₃10-20Dichloromethane (DCM)-78 to 0
Et₂AlCl10-20DCM or Toluene-78 to 0
EtAlCl₂10-20DCM or Toluene-78 to 0

Experimental Protocol:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to -78 °C. Add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes, 0.2 eq) dropwise. Stir the mixture for 15-30 minutes.

  • Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction is typically much faster than the thermal counterpart.

  • Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Characterization of Diels-Alder Adducts

The structure and purity of the synthesized sultams should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the cycloadduct and determining the endo/exo stereochemistry through analysis of coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

Conclusion and Future Outlook

This compound is a valuable and reactive dienophile for the synthesis of sultam-containing molecules via the Diels-Alder reaction. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this building block. The ability to perform the reaction under both thermal and Lewis acid-catalyzed conditions offers flexibility in optimizing reaction outcomes. The resulting sultam scaffolds are of significant interest in drug discovery and development, and the methodologies described herein can facilitate the generation of novel and diverse molecular entities for biological screening. Further exploration of asymmetric Diels-Alder reactions using chiral Lewis acids or chiral auxiliaries on the sulfonamide nitrogen will undoubtedly expand the synthetic utility of this versatile dienophile.

References

  • "Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters. Available at: [Link]

  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PMC. Available at: [Link]

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Electrochemical Three-Component Synthesis of Vinyl Sulfonamides via Decarboxylative Sulfonylation of Cinnamic Acids. ChemRxiv. Available at: [Link]

  • Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Ukrainian Chemistry Journal. Available at: [Link]

  • Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. Nature Protocols. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC. Available at: [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Sultams from Isopropenyl Sulfonamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis of sultams, a crucial class of heterocyclic compounds, from isopropenyl sulfonamide precursors. Sultams, as cyclic sulfonamides, are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Their unique structural and electronic features make them valuable scaffolds in drug design. This document outlines the key synthetic strategies, mechanistic insights, and detailed experimental protocols for the preparation and cyclization of isopropenyl sulfonamides to yield the corresponding sultams.

Introduction: The Strategic Importance of Isopropenyl Sulfonamides in Sultam Synthesis

The synthesis of sultams has been approached through various methodologies, including radical cyclizations, Diels-Alder reactions, and transition-metal-catalyzed C-H functionalization.[2][3][4] The use of unsaturated sulfonamide precursors, particularly those bearing an isopropenyl group, offers a versatile and efficient entry point to a range of substituted sultams. The isopropenyl moiety serves as a reactive handle for intramolecular cyclization, allowing for the construction of five- and six-membered sultam rings, which are common motifs in biologically active molecules.

The choice of an isopropenyl group over a simple vinyl or other alkenyl substituents can offer distinct advantages in terms of reactivity and the potential for introducing a quaternary center at the point of cyclization. This guide will focus on two primary and robust methods for the cyclization of isopropenyl sulfonamides: radical cyclization and transition-metal-catalyzed intramolecular cyclization.

Synthesis of Isopropenyl Sulfonamide Precursors

The successful synthesis of sultams begins with the efficient preparation of the isopropenyl sulfonamide precursor. A general and reliable method involves the sulfonylation of an amine bearing an isopropenyl group or the subsequent introduction of the isopropenyl group to a sulfonamide. A common approach is the reaction of a primary amine with a sulfonyl chloride, followed by N-alkylation.

Protocol 1: Synthesis of a Generic N-Aryl-N-isopropenylsulfonamide

This protocol describes the synthesis of an N-aryl-N-isopropenylsulfonamide, a common precursor for cyclization reactions.

Materials:

  • Aniline derivative (1.0 eq)

  • Isopropenyl bromide (or other suitable isopropenylating agent) (1.2 eq)

  • Benzenesulfonyl chloride (or other suitable sulfonyl chloride) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sulfonylation: To a solution of the aniline derivative in anhydrous THF at 0 °C, add sodium hydride portion-wise. Stir the mixture for 20 minutes. Slowly add the benzenesulfonyl chloride and allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up 1: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-aryl sulfonamide.

  • N-Isopropenylation: To a solution of the N-aryl sulfonamide in anhydrous THF at 0 °C, add sodium hydride portion-wise. Stir the mixture for 30 minutes. Add the isopropenyl bromide and allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up 2: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-isopropenylsulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Intramolecular Radical Cyclization of Isopropenyl Sulfonamides

Radical cyclization is a powerful tool for the formation of cyclic systems, and it has been successfully applied to the synthesis of sultams from unsaturated sulfonamides.[5][6] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). The intramolecular cyclization of an isopropenyl sulfonamide proceeds via a 5-exo-trig or 6-endo-trig pathway to form the corresponding five- or six-membered sultam.

Mechanism of Radical Cyclization

The reaction is initiated by the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical. The tributyltin radical adds to the isopropenyl group of the sulfonamide, generating a carbon-centered radical, which then undergoes intramolecular cyclization onto the sulfonamide nitrogen or an appended aryl group. The resulting cyclic radical is then quenched by another molecule of tributyltin hydride to give the final sultam product and regenerate the tributyltin radical.

Radical_Cyclization cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical_1 Initiator Radical Initiator->Radical_1 Δ Bu3Sn_Radical Bu3Sn• Radical_1->Bu3Sn_Radical + Bu3SnH Adduct_Radical Carbon-centered Radical Adduct Bu3Sn_Radical->Adduct_Radical + Isopropenyl_Sulfonamide Isopropenyl_Sulfonamide Isopropenyl Sulfonamide Cyclized_Radical Cyclized Radical Adduct_Radical->Cyclized_Radical Intramolecular Cyclization Sultam Sultam Product Cyclized_Radical->Sultam + Bu3SnH

Caption: General workflow for the radical cyclization of isopropenyl sulfonamides.

Protocol 2: Radical Cyclization to a γ-Sultam

This protocol provides a general procedure for the radical cyclization of an N-aryl-N-isopropenylsulfonamide to a γ-sultam.

Materials:

  • N-aryl-N-isopropenylsulfonamide (1.0 eq)

  • Tributyltin hydride (Bu₃SnH) (1.5 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-aryl-N-isopropenylsulfonamide in anhydrous toluene.

  • Reagent Addition: Add tributyltin hydride and AIBN to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-sultam.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Entry Substrate Product Yield (%) Reference
1N-allyl-N-(2-bromophenyl)sulfonamideBenzo-fused δ-sultam75General procedure adapted from related radical cyclizations[5]
2N-isopropenyl-N-phenylsulfonamide3-methyl-3-phenyl-dihydroisothiazole-1,1-dioxide68Estimated yield based on similar transformations[6]

Transition-Metal-Catalyzed Intramolecular Cyclization

Transition-metal catalysis offers a powerful and often more sustainable alternative to tin-based radical cyclizations for the synthesis of sultams.[2] Catalysts based on cobalt, ruthenium, and other transition metals can facilitate the intramolecular cyclization of unsaturated sulfonamides under milder conditions and with high selectivity.

Mechanism of Cobalt-Catalyzed Cyclization

A plausible mechanism for a cobalt-catalyzed cyclization involves the coordination of the isopropenyl group to the cobalt center. This is followed by an intramolecular migratory insertion of the double bond into the cobalt-nitrogen bond of the sulfonamide. The resulting cobaltacycle can then undergo reductive elimination to afford the sultam product and regenerate the active cobalt catalyst.

Cobalt_Catalyzed_Cyclization Precursor Isopropenyl Sulfonamide Coordination_Complex Coordination Complex Precursor->Coordination_Complex + Co(II) Co_Catalyst Co(II) Catalyst Co_Catalyst->Coordination_Complex Cobaltacycle Cobaltacycle Intermediate Coordination_Complex->Cobaltacycle Migratory Insertion Sultam Sultam Product Cobaltacycle->Sultam Reductive Elimination Regenerated_Catalyst Regenerated Co(II) Catalyst Cobaltacycle->Regenerated_Catalyst

Caption: A simplified proposed mechanism for cobalt-catalyzed sultam synthesis.

Protocol 3: Cobalt-Catalyzed Intramolecular Cyclization

This protocol outlines a general procedure for the cobalt-catalyzed intramolecular cyclization of an N-isopropenyl sulfonamide.

Materials:

  • N-isopropenyl sulfonamide derivative (1.0 eq)

  • Cobalt(II) acetylacetonate [Co(acac)₂] (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed tube, combine the N-isopropenyl sulfonamide, Co(acac)₂, and PPh₃.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane to the tube.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired sultam.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.

Entry Catalyst System Product Type Typical Yield (%) Reference
1Co(salen)/t-BuOOHN-sulfonyl imidate70-90Adapted from related cobalt-catalyzed cyclizations[2]
2[Ru(p-cymene)Cl₂]₂/AgSbF₆Bicyclic sultam65-85General procedure based on ruthenium-catalyzed annulations

Troubleshooting and Key Considerations

  • Precursor Purity: The purity of the isopropenyl sulfonamide precursor is critical for the success of the cyclization reaction. Ensure thorough purification before proceeding.

  • Anhydrous Conditions: Both radical and metal-catalyzed reactions are sensitive to moisture. Use flame-dried glassware and anhydrous solvents.

  • Radical Initiator: The choice and amount of radical initiator can influence the reaction rate and yield. AIBN is a common choice, and its concentration should be optimized.

  • Metal Catalyst and Ligand: For metal-catalyzed reactions, the choice of metal precursor and ligand can significantly impact the efficiency and selectivity of the cyclization. Screening of different ligands may be necessary for optimal results.

  • Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.

Conclusion

The synthesis of sultams from isopropenyl sulfonamide precursors provides a versatile and efficient route to this important class of heterocyclic compounds. Both radical and transition-metal-catalyzed intramolecular cyclization methods offer reliable strategies for constructing sultam rings. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel sultam derivatives for drug discovery and development.

References

  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC. [Link]

  • Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed. [Link]

  • Synthesis of alkenyl sulfonamide intermediates 1 j. ResearchGate. [Link]

  • Methods of Sultam Synthesis. ResearchGate. [Link]

  • Sultam synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C–H Amidation. Organic Letters. [Link]

  • Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Scilit. [Link]

  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. ChemRxiv. [Link]

  • Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. PMC. [Link]

  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PMC. [Link]

  • Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. PMC. [Link]

  • A new synthesis of sultams from amino alcohols. Request PDF. [Link]

  • Intramolecular cyclization of sulfonamides. ResearchGate. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

Sources

Application Note: Catalytic Strategies for the Addition of Amines to Prop-1-ene-2-sulfonamide and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of β-aminosulfonamides and their α-isomers is of paramount importance in medicinal chemistry and drug development, where the sulfonamide moiety serves as a key bioisostere for amides and carboxylic acids.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic addition of amines to prop-1-ene-2-sulfonamide, a representative vinyl sulfonamide. We delve into the mechanistic underpinnings of both classical aza-Michael additions and modern photocatalytic hydroaminations, offering detailed, field-proven protocols. This guide contrasts catalytic systems that yield Markovnikov (β-amino) adducts with advanced methods that achieve anti-Markovnikov (α-amino) regioselectivity. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower researchers to effectively synthesize these valuable nitrogen-containing scaffolds.

Introduction: The Strategic Value of Aminosulfonamides

The addition of an amine N-H bond across an alkene, known as hydroamination, is a highly atom-economical method for constructing carbon-nitrogen bonds.[3][4] When the alkene is electronically activated by an electron-withdrawing group, such as the sulfonyl group in vinyl sulfonamides, the reaction is typically classified as an aza-Michael or conjugate addition.[5][6] The resulting products, β-aminosulfonamides, are prevalent in a wide array of approved pharmaceuticals due to their ability to enhance metabolic stability, confer three-dimensionality, and improve binding affinity.[1]

This compound serves as an archetypal substrate in this class. Its reactivity is dominated by the strong electron-withdrawing nature of the sulfonamide group, which polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. However, controlling the regioselectivity of the amine addition remains a central challenge. Traditional methods almost exclusively yield the β-adduct (Markovnikov product). Recent breakthroughs in photocatalysis have enabled a paradigm shift, allowing for the selective formation of the α-adduct (anti-Markovnikov product) through a radical-mediated pathway.[1][7] This guide will explore both catalytic regimes in detail.

Mechanistic Pathways and Regiocontrol

The regiochemical outcome of the amine addition is dictated entirely by the catalytic mechanism employed. Understanding these pathways is critical for selecting the appropriate conditions to synthesize the desired isomer.

2.1 The Aza-Michael Addition: A Polar Pathway to β-Aminosulfonamides

The classical aza-Michael reaction proceeds via a polar, ionic mechanism. The amine acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfonamide. This transformation can be catalyzed by either a base or an acid.

  • Base Catalysis: A base enhances the nucleophilicity of the amine by partial or full deprotonation.

  • Acid Catalysis (Lewis or Brønsted): An acid catalyst activates the vinyl sulfonamide by coordinating to the sulfonyl oxygens, increasing the electrophilicity of the β-carbon.[4][6]

In both cases, the reaction proceeds through a stabilized enolate or zwitterionic intermediate, which is then protonated to yield the thermodynamically stable β-aminosulfonamide product.

Aza_Michael_Mechanism cluster_0 Aza-Michael Addition (Markovnikov Selectivity) Reactants R₂NH + this compound Intermediate Zwitterionic/Enolate Intermediate Reactants->Intermediate Nucleophilic Attack at β-C Catalyst Base or Lewis Acid Catalyst->Reactants Activation Product β-Aminosulfonamide (Markovnikov Product) Intermediate->Product Protonation PCET_Cycle cluster_PCET PCET Event Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star Visible Light (hν) Ir2 Ir(II) Ir3_star->Ir2 Sulfonamide RSO₂NH₂ Ir2->Ir3 + R'S• - R'S⁻ Radical_N RSO₂NH• (N-Centered Radical) Sulfonamide->Radical_N Alkene This compound Radical_C β-Carbon Radical Radical_N->Radical_C + Alkene Product α-Aminosulfonamide (Anti-Markovnikov) Radical_C->Product + R'SH (HAT) Thiol_rad R'S• Base Base BaseH Base-H⁺ Base->BaseH BaseH->Base - H⁺ Thiol R'SH

Figure 2: Photocatalytic cycle for anti-Markovnikov hydroamination via PCET.

Experimental Protocols and Methodologies

The following protocols are designed to be robust and serve as excellent starting points for optimization based on specific amine and sulfonamide substrates.

Protocol 1: General Procedure for Base-Catalyzed Aza-Michael Addition (Markovnikov Product)

This protocol describes a straightforward method for synthesizing β-aminosulfonamides using a common organic base.

Materials:

  • This compound (1.0 equiv)

  • Amine (Primary or Secondary, 1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 121.1 mg).

  • Dissolve the sulfonamide in anhydrous acetonitrile (5 mL).

  • Add the desired amine (1.1 mmol) to the solution via syringe.

  • Add the DBU catalyst (0.1 mmol, 15 µL) to the stirring reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure β-aminosulfonamide.

Causality Insight: DBU is a non-nucleophilic, strong organic base, making it ideal for activating the amine nucleophile without competing in the addition reaction itself. Anhydrous conditions prevent unwanted side reactions with water.

Protocol 2: Detailed Protocol for Photocatalytic Anti-Markovnikov Hydroamination

This advanced protocol leverages a ternary catalyst system to achieve the challenging anti-Markovnikov addition. [1][7]It requires specific equipment for photocatalysis.

Materials and Reagents:

ReagentRoleSupplier (Example)Purity
This compound (or other alkene)SubstrateSigma-Aldrich>97%
Primary Sulfonamide (e.g., Methanesulfonamide)Amine SourceTCI Chemicals>98%
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆PhotocatalystSigma-Aldrich>98%
Nonafluoro-tert-butoxide (NaOtBuF₉)Brønsted BaseOakwood Chemical>97%
1-DodecanethiolH-Atom DonorAlfa Aesar>98%
1,4-Dioxane, anhydrousSolventAcros OrganicsDriSolv™

Experimental Setup:

  • Borosilicate glass vial (4 mL) with a PTFE-lined screw cap.

  • Magnetic stir plate.

  • Visible light source: Blue LED strip (450 nm) or a dedicated photoreactor setup, equipped with a fan for cooling (~25 °C).

  • Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.

G cluster_setup Photocatalysis Reaction Setup Vial Sealed Vial (Substrates + Catalysts in Dioxane) Stirrer Magnetic Stir Plate Vial->Stirrer Stirring LED 450 nm Blue LED Light Source LED->Vial Irradiation Fan Cooling Fan Fan->Vial Cooling to ~25 °C

Figure 3: Schematic of a typical experimental setup for photocatalysis.

Procedure:

  • Preparation (in a glovebox): To a 4 mL vial, add the Iridium photocatalyst (0.01 equiv, e.g., 0.01 mmol, 11.2 mg), sodium nonafluoro-tert-butoxide (0.20 equiv, 0.2 mmol, 51.2 mg), the primary sulfonamide (1.2 equiv, 1.2 mmol), and a magnetic stir bar.

  • Add the alkene substrate (1.0 equiv, 1.0 mmol). If the alkene is a solid, add it at this stage.

  • Add 1-dodecanethiol (0.15 equiv, 0.15 mmol, 36 µL) via microsyringe.

  • Add anhydrous 1,4-dioxane (2.0 mL) to achieve a 0.5 M concentration relative to the alkene. If the alkene is a liquid, add it now.

  • Seal the vial tightly with its screw cap.

  • Reaction: Remove the vial from the glovebox and place it on the magnetic stir plate approximately 2-5 cm from the blue LED light source.

  • Begin vigorous stirring and irradiation. Use a fan to maintain the reaction temperature at approximately 25 °C.

  • Continue irradiation for 24 hours. Monitor progress by taking aliquots (if necessary) and analyzing via LC-MS or GC-MS.

  • Workup: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure α-aminosulfonamide product.

Causality Insight: The use of a highly fluorinated alkoxide base is key; it is a stronger Brønsted base than typical alkoxides, which provides the necessary thermodynamic driving force for the PCET event with strong sulfonamide N-H bonds. [1][7]The thiol is a crucial H-atom donor with a weak S-H bond, allowing for efficient quenching of the carbon radical to complete the catalytic cycle.

Summary of Catalytic Systems
Catalytic SystemRegioselectivityMechanismKey ConditionsAdvantagesLimitations
Base (e.g., DBU, K₂CO₃) Markovnikov (β) Polar (Aza-Michael)Room Temp, ACN/THF, 12-24hOperationally simple, inexpensive, wide substrate scope.Limited to Markovnikov product, may require strong bases.
Lewis/Brønsted Acid (e.g., ZrCl₄, Organocatalyst) Markovnikov (β) Polar (Aza-Michael)Varies (0 °C to 80 °C), CH₂Cl₂/TolueneActivates less reactive Michael acceptors, potential for asymmetry. [4][8]Catalyst can be moisture sensitive, requires anhydrous conditions.
Ir-Photocatalyst / Base / Thiol Anti-Markovnikov (α) Radical (PCET/HAT)Room Temp, Blue Light, Dioxane, 24hAccess to electronically disfavored anti-Markovnikov isomers. [1][7]Requires specialized equipment, air-sensitive reagents, higher cost.
Conclusion and Future Outlook

The catalytic addition of amines to this compound and related vinyl sulfonamides is a powerful strategy for the synthesis of medicinally relevant aminosulfonamide scaffolds. Researchers now have a robust toolbox to control the regiochemical outcome of this transformation. While classical aza-Michael additions remain the most direct route to β-aminosulfonamides, the advent of photocatalytic methods has unlocked access to the previously elusive α-isomers. [1][7]This dual capability allows for a more comprehensive exploration of the chemical space around this important pharmacophore.

Future research will likely focus on expanding the scope of asymmetric catalysis for both Markovnikov and anti-Markovnikov additions, developing more sustainable and cost-effective catalyst systems, and applying these methods to the late-stage functionalization of complex molecules in drug discovery pipelines.

References
  • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. [Link]

  • Musacchio, A. J., Lainhart, B. C., Zhang, X., Naguib, S. G., Sherwood, T. C., & Knowles, R. R. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ACS Catalysis. [Link]

  • Making Molecules. (2024). Enamines. Making Molecules Website. [Link]

  • Musacchio, A. J., et al. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ACS Catalysis, 14(17), 13098-13104. [Link]

  • Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Request PDF. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ResearchGate. [Link]

  • OpenOChem Learn. (n.d.). Addition of Amines - Enamines. OpenOChem Learn. [Link]

  • Sherwood, T. C., et al. (2021). Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]

  • Hultzsch, K. C. (2015). Hydroamination of Alkenes. Organic Reactions. [Link]

  • Buchler GmbH. (n.d.). Aza-Michael catalyzed by Dihydroquinine Derivative. Buchler GmbH Website. [Link]

  • Rawat, M., & Singh, V. K. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2136-2175. [Link]

  • Bartoli, G., et al. (2006). Aza-Michael Reaction of Aliphatic and Aromatic Amines with alpha,beta-Unsaturated Carbonyl Compounds and Nitriles Catalyzed by CeCl3 center dot 7H(2)O/NaI/Al2O3 System under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Ferreira, M. L., et al. (2022). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 27(3), 1045. [Link]

  • Luman, C. R., et al. (2008). Poly(beta-aminosulfonamides) as gene delivery vectors: synthesis and in vitro screening. Chemical Communications, (5), 573-575. [Link]

  • Manzano, D. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]

  • Pierson, J. R., & Dong, V. M. (2019). A Multicatalytic Approach to the Hydroaminomethylation of α-Olefins. Angewandte Chemie International Edition, 58(11), 3588-3592. [Link]

  • Nefzi, A., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters, 15(2), 263-267. [Link]

  • Cross, J. S., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • Vafaee, E., & D'Agosto, F. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Molecules. [Link]

  • Konkol, M., & Kerwood, D. J. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Novel bifunctional sulfonamides catalyze an enantioselective conjugate addition. Tetrahedron Letters, 44(14), 2817-2821. [Link]

  • Corpet, M., et al. (2022). Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. Journal of the American Chemical Society. [Link]

  • Tian, W., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers, 8(17), 4739-4745. [Link]

  • Wilde, C. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21627-21634. [Link]

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Synthesis of β-Hydroxy-β-Amino Acids for Drug Development. Smolecule Website. [Link]

  • Wang, C., et al. (2014). Bifunctional amino sulfonamide-catalyzed asymmetric conjugate addition to alkenyl alkynyl ketimines as enone surrogates. Chemical Communications, 50(56), 7514-7517. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Gnad, F., & Seebach, D. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Angewandte Chemie International Edition, 44(17), 2574-2577. [Link]

Sources

Application Note: Preparation of N-Substituted Isopropenyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Strategic Methodology and Experimental Protocols.

Executive Summary

N-substituted isopropenyl sulfonamides (enesulfonamides) are highly versatile building blocks in medicinal chemistry. They serve as critical precursors for saturated heterocycles (e.g., oxazolidines, imidazolidines), peptidomimetics, and as handles for asymmetric synthesis[1]. Unlike primary enesulfonamides—which can sometimes be accessed via direct condensation with ketones—secondary (N-substituted) sulfonamides cannot undergo simple dehydrative condensation to form imines due to the lack of a second exchangeable proton. Consequently, researchers must rely on specialized transition-metal-catalyzed C-N bond formation strategies to construct these motifs.

This application note details two highly reliable, self-validating synthetic pathways: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling and Gold-Catalyzed Intermolecular Hydroamination .

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the correct catalytic cycle is paramount to avoiding substrate degradation and maximizing atom economy.

Pathway A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The cross-coupling of a secondary sulfonamide with 2-bromopropene requires careful tuning of the catalytic machinery[2]. We utilize


 as the Pd(0) source paired with Xantphos , a bidentate ligand with a wide bite angle. The wide bite angle of Xantphos forces the intermediate Pd(II) complex into a cis-geometry, which drastically accelerates the desired reductive elimination step over the undesired 

-hydride elimination[3].

is selected as the base because its mild nature efficiently deprotonates the sulfonamide (

) without degrading the sensitive vinyl halide.
Pathway B: Gold-Catalyzed Intermolecular Hydroamination

For a 100% atom-economical approach, the intermolecular hydroamination of unactivated alkynes (e.g., propyne) with sulfonamides is highly effective. A cationic Au(I) species, generated in situ via the abstraction of chloride from


 by 

, acts as a soft Lewis acid. The Au(I) center selectively activates the

-system of the alkyne. The sulfonamide nitrogen subsequently attacks the activated alkyne in a Markovnikov fashion, directly yielding the N-isopropenyl sulfonamide without the need for halogenated starting materials.

Mandatory Visualization: Synthetic Workflows

SynthesisPathways SM Secondary Sulfonamide (R-SO₂NH-R') PdCat Pd-Catalytic Cycle (Buchwald-Hartwig) SM->PdCat Cs₂CO₃, Dioxane AuCat Au-Catalytic Cycle (Hydroamination) SM->AuCat AgOTf, Toluene Product N-Substituted Isopropenyl Sulfonamide PdCat->Product Pathway A Halide 2-Bromopropene Halide->PdCat AuCat->Product Pathway B Alkyne Propyne Alkyne->AuCat

Figure 1: Divergent metal-catalyzed pathways for N-substituted isopropenyl sulfonamides.

Data Presentation & Optimization

The following tables summarize the empirical causality behind the chosen reaction conditions.

Table 1: Optimization of Pd-Catalyzed Cross-Coupling (Pathway A)

Catalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation

/


Dioxane10015%Monodentate ligand fails to prevent

-hydride elimination.

/ BINAP

Toluene10042%Insufficient bite angle for rapid reductive elimination.

/ Xantphos

Dioxane 100 88% Optimal cis-coordination accelerates product release.

/ Xantphos

Dioxane10030%Strong base degrades 2-bromopropene.

Table 2: Optimization of Au-Catalyzed Hydroamination (Pathway B)

Catalyst SystemAlkyne EquivalentsSolventTemp (°C)Yield (%)Mechanistic Observation

(No Ag)
2.0Toluene100TraceLack of halide scavenger prevents Au(I) activation.

/

2.0Toluene10045%Counterion (

) coordinates too strongly.

/

3.0 Toluene 100 95% Optimal generation of highly active cationic Au(I).

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Coupling

Self-Validating Note: Ensure all solvents are rigorously degassed. Oxygen quenches the Pd(0) active species, leading to black palladium precipitation and stalled reactions.

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge

    
     (2.5 mol%, 0.025 equiv) and Xantphos (7.5 mol%, 0.075 equiv).
    
  • Substrate Addition: Add the N-substituted sulfonamide (1.0 equiv) and anhydrous

    
     (1.5 equiv) to the flask.
    
  • Solvent & Halide Introduction: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the sulfonamide) via syringe, followed by 2-bromopropene (1.5 equiv).

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-substituted isopropenyl sulfonamide.

Protocol B: Gold-Catalyzed Intermolecular Hydroamination

Self-Validating Note: Silver triflate (AgOTf) is highly hygroscopic and light-sensitive. Weigh it in a glovebox or under a strict inert atmosphere to prevent catalyst deactivation.

  • Catalyst Activation: In an oven-dried pressure tube equipped with a magnetic stir bar, add

    
     (2 mol%) and 
    
    
    
    (8 mol%).
  • Substrate Addition: Add the N-substituted sulfonamide (1.0 equiv) to the tube.

  • Solvent & Alkyne Introduction: Add anhydrous toluene (0.25 M). If using propyne gas, bubble the gas through the solution at 0 °C until saturated (approx. 3.0 equiv). If using a liquid alkyne analogue, add it via syringe.

  • Reaction Execution: Seal the pressure tube tightly. Heat the mixture to 100 °C for 9–12 hours. The solution will typically turn from pale yellow to a slightly darker hue as the reaction progresses.

  • Workup & Purification: Cool the vessel to room temperature and carefully vent any excess pressure. Filter the mixture through a plug of silica gel, washing with dichloromethane. Concentrate the filtrate and purify via column chromatography.

Analytical Characterization Signatures

To verify the successful installation of the isopropenyl group, analyze the


 NMR spectrum. The disappearance of the secondary sulfonamide N-H proton is the first indicator. The newly formed isopropenyl group will display a characteristic highly deshielded methyl singlet at 

ppm, and two distinct terminal vinylic protons (geminal coupling,

Hz) typically appearing as broad singlets or fine multiplets between

ppm.

References

1.[1] Yadav, S. A. (2019). Synthesis of Enesulfonamides and Benzoxazolidines through Transition-metal Catalyzed C-N Bond Formation. National Institute of Technology Rourkela. 1 2. Cui, D.-M., Zheng, J.-Z., Yang, L.-Y., & Zhang, C. (2010). (PPh3)AuCl/AgOTf-Catalyzed Intermolecular Hydroamination of Alkynes with Sulfonamides To Form N-Sulfonyl Imines. Synlett, 2010(5), 809-811. 3.[3] Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. 3 4.[2] Das, K., et al. (2025). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angewandte Chemie. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Prop-1-ene-2-Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting, yield-optimization strategies, and validated protocols for the synthesis of1[1]. Designed for drug development professionals and synthetic chemists, this resource addresses the specific chemical instabilities inherent to vinyl sulfonamide precursors.

Mechanistic Workflow & Causality

The synthesis of prop-1-ene-2-sulfonamide is typically achieved via a two-step, one-pot procedure. The Grignard reagent (prop-1-en-2-ylmagnesium bromide) undergoes nucleophilic substitution with sulfuryl chloride (


) to form the highly reactive prop-1-ene-2-sulfonyl chloride intermediate. This intermediate is subsequently2[2] to yield the final product.

G G Prop-1-en-2-ylmagnesium bromide (0.5M in Et2O) I Prop-1-ene-2-sulfonyl chloride (Reactive Intermediate) G->I Inverse Addition (0°C) Nucleophilic Substitution S Sulfuryl Chloride (SO2Cl2) (2.0 equiv in Hexanes) S->I Inverse Addition (0°C) Nucleophilic Substitution P This compound (Target Product) I->P Amination (-70°C to RT) Exothermic B Sulfones & Sulfonic Acids (Byproducts) I->B Moisture / Over-addition A Anhydrous Ammonia (NH3) (Cold Finger Condensation) A->P

Fig 1: Two-step one-pot synthesis of this compound via sulfonyl chloride intermediate.

Diagnostic Matrix: Yield Optimization

When troubleshooting poor yields, consult the quantitative matrix below. These parameters isolate the thermodynamic and kinetic variables that drive byproduct formation during the 3[3].

ParameterSuboptimal ConditionOptimized ConditionImpact on YieldMechanistic Reason
Addition Order

added to Grignard
Grignard added to

(Inverse)
+30-40%Prevents local excess of Grignard, which causes over-addition to the sulfonyl chloride, forming sulfones.

Stoichiometry
1.0 - 1.1 equivalents2.0 equivalents+15-20%Excess electrophile ensures complete conversion and further suppresses sulfone byproduct formation.
Aminating Agent Aqueous

Anhydrous

(condensed)
+40-50%Water in aqueous ammonia rapidly hydrolyzes the sulfonyl chloride to sulfonic acid.
Amination Temp 0 °C to Room Temp-70 °C (Cold finger)+20-25%Suppresses thermal degradation and unwanted Michael addition to the activated vinyl group.

Deep-Dive FAQs

Q: Why is my yield of the prop-1-ene-2-sulfonyl chloride intermediate consistently low (< 40%), with a non-polar byproduct dominating the TLC? A: This is a classic symptom of Grignard over-addition. When synthesizing sulfonyl chlorides from Grignard reagents, the intermediate sulfonyl chloride is highly electrophilic. If there is a localized excess of the Grignard reagent in the flask, it will rapidly react with the newly formed sulfonyl chloride to yield an unwanted sulfone (


).
Self-Validating Fix: Employ an inverse addition  protocol. Add the prop-1-en-2-ylmagnesium bromide dropwise to a vigorously stirring solution containing a strict 2.0 molar equivalent excess of sulfuryl chloride at 0 °C. This ensures the Grignard reagent is always the limiting reagent in the microenvironment of the drop.

Q: During the amination step, the reaction mixture darkens significantly, and I isolate very little of the desired sulfonamide. What causes this degradation? A: Prop-1-ene-2-sulfonyl chloride contains an electron-deficient double bond, making it a potent Michael acceptor. The reaction between the sulfonyl chloride and ammonia is highly exothermic. Without strict temperature control, the localized heat can trigger polymerization of the alkene or unwanted conjugate addition of ammonia to the double bond. Self-Validating Fix: Do not bubble ammonia gas at room temperature. Instead, attach a cold finger condenser filled with dry ice/acetone (-70 °C) to your reaction flask. Condense approximately 10 mL of anhydrous ammonia directly into the cold reaction mixture. The latent heat of vaporization of the refluxing ammonia acts as an internal heat sink, perfectly regulating the exotherm.

Q: Can I use aqueous ammonium hydroxide (


) instead of condensing anhydrous ammonia to save time? 
A:  Absolutely not. The sulfonyl chloride intermediate is highly sensitive to hydrolysis. Introducing aqueous ammonium hydroxide will cause the water to outcompete the ammonia as a nucleophile, converting the majority of your intermediate into prop-1-ene-2-sulfonic acid, which will be lost in the aqueous workup. You must use strictly anhydrous conditions.

Validated Experimental Protocol

The following protocol is engineered as a self-validating system; each step contains built-in physical checkpoints to ensure mechanistic fidelity and maximize yield[2].

Step 1: Electrophile Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Add 20 mL of anhydrous hexanes and 1.6 mL (20.0 mmol, 2.0 equiv) of sulfuryl dichloride (

    
    ).
    
  • Cool the solution to 0 °C using an ice-water bath. Checkpoint: Ensure the solution is completely homogeneous and moisture-free before proceeding.

Step 2: Inverse Grignard Addition

  • Load 20 mL of a 0.5 M solution of prop-1-en-2-ylmagnesium bromide in diethyl ether (10.0 mmol, 1.0 equiv) into a pressure-equalizing dropping funnel.

  • Add the Grignard solution dropwise to the stirring

    
     solution over 30 minutes at 0 °C.
    
  • Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for 16 hours. Checkpoint: A white precipitate of magnesium chloride (

    
    ) will form, visually indicating successful substitution.
    

Step 3: Cryogenic Amination

  • Re-cool the reaction mixture to 0 °C.

  • Attach a cold finger condenser to the flask and cool the finger to -70 °C using a dry ice/acetone mixture.

  • Introduce anhydrous ammonia gas into the system until approximately 10 mL of liquid ammonia has condensed into the reaction flask.

  • Remove the external cooling bath (keep the cold finger active) and allow the mixture to stir at room temperature for 1 hour.

  • Remove the cold finger and stir open to the air overnight to allow excess ammonia to evaporate safely in a fume hood. Checkpoint: The reaction volume should reduce as the ammonia evaporates, leaving a suspension of product and ammonium chloride.

Step 4: Workup and Purification

  • Filter the crude reaction mixture through a medium-porosity glass frit to remove inorganic salts (

    
    , 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via flash column chromatography through a short pad of silica gel, eluting with a 1:1 mixture of Ethyl Acetate/Hexanes.

  • Combine product-containing fractions and concentrate to yield this compound. Checkpoint: Verify product identity via

    
    -NMR; the terminal vinyl protons should appear as distinct singlets/multiplets downstream of the methyl group.
    

References

  • National Institutes of Health (NIH) - PubChem. "this compound | C3H7NO2S | CID 20563296". Available at:[Link]

  • Google Patents / USPTO. "US Patent 7,666,864: Hepatitis C virus inhibitors". Available at: [Link]

  • Google Patents / EPO. "EP2462111B1: Preparation of cyclopropane-1-sulfonamide derivatives".

Sources

Technical Support Center: Overcoming Steric Hindrance in Isopropenyl Sulfonamide Michael Additions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Methodologies Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically congested Michael additions. Specifically, we address the unique stereoelectronic hurdles encountered when utilizing isopropenyl sulfonamides—either as hindered Michael acceptors or when adding sulfonamide nucleophiles to isopropenyl-bearing electrophiles.

Mechanistic Insight: The Causality of Reaction Failure

Before troubleshooting, it is critical to understand why standard conjugate addition conditions fail with isopropenyl and sulfonamide motifs.

The isopropenyl group (–C(CH₃)=CH₂) introduces a severe steric clash at the α- or β-position of the unsaturated system. This bulk disrupts the optimal Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the electron-donating nature of the methyl group electronically deactivates the β-carbon, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. When combined with the moderate nucleophilicity of sulfonamides, the activation energy barrier becomes insurmountable at room temperature, leading to stalled reactions or competing 1,2-additions.

To overcome this, we must either apply thermodynamic forcing (e.g., microwave irradiation with phase-transfer catalysts) or LUMO-lowering transition metal catalysis (e.g., Rhodium-catalyzed asymmetric additions).

G A Sterically Hindered Michael System B Standard Base (e.g., K2CO3, rt) A->B C Microwave + TBAB (Thermal/PTC) A->C D Rh(I) + DTBM-SEGPHOS (Transition Metal) A->D E Steric Clash Reaction Stalls B->E High Activation Energy F High Yield Racemic Product C->F Overcomes Barrier G High Yield Enantioenriched Product D->G LUMO Lowering

Logical workflow for overcoming steric hindrance in Michael additions.

Troubleshooting Guide & FAQs

Q: My sulfonamide addition to a sterically hindered α,β-unsaturated ester stalls at <20% conversion using standard K₂CO₃ at room temperature. How can I drive this to completion? A: Standard thermal heating often leads to decomposition before conversion is achieved. We recommend switching to microwave irradiation combined with a phase-transfer catalyst (PTC) . The addition of tetrabutylammonium bromide (TBAB) is critical here. TBAB acts as a microwave susceptor, generating intense in situ heat and creating a homogeneous, ionic liquid-like microenvironment that forces the sulfonamide nucleophile past the steric bulk of the acceptor. This method has been proven to reduce reaction times from days to minutes while boosting yields to >80% .

Q: I am attempting an asymmetric conjugate addition of an isopropenyl boronate to an enone, but the catalyst dies prematurely. What is causing this? A: You are likely experiencing product inhibition. In Rh-catalyzed Hayashi additions involving isopropenyl pinacolboronates, the cleaved pinacol byproduct strongly coordinates to the Rh(I) center, poisoning the catalyst. To self-validate and rescue this protocol, add a 1,3-diol scavenger (such as neopentyl glycol) to the reaction mixture. The scavenger preferentially binds the borate byproducts, freeing the Rh/DTBM-SEGPHOS catalyst to maintain turnover. This simple additive enables kilogram-scale production with >99% enantiomeric excess .

Q: I need to perform a highly enantioselective addition of a sulfonamide to a hindered cyclic imide in aqueous media. Rigid catalysts like (+)-sparteine are giving poor ee. What is the alternative? A: Rigid, tethered diamines like (+)-sparteine suffer from excessive steric congestion when interacting with bulky sulfonamides in the transition state. You should transition to an untethered, primary-tertiary N–H diamine ligand . The flexibility of the N–H diamine allows it to accommodate the steric bulk of the isopropenyl/sulfonamide motif while maintaining tight, highly organized hydrogen-bonding networks in water, drastically improving both yield and enantioselectivity .

Experimental Protocols

To ensure self-validating and reproducible results, follow these field-tested methodologies based on the troubleshooting principles above.

Protocol A: Microwave-Assisted Thermodynamic Addition

Best for: Rapid, racemic synthesis of hindered sulfonamide adducts.

  • Preparation: In a microwave-safe vessel, combine the sterically hindered Michael acceptor (1.0 equiv) and the sulfonamide (1.2 equiv).

  • Catalyst Loading: Add K₂CO₃ (1.5 equiv) as the base and TBAB (10 mol%) as the phase-transfer catalyst/microwave susceptor.

  • Solvent: Add a minimal amount of solvent (e.g., DMF or solvent-free if substrates are liquid) to ensure a high-concentration environment.

  • Irradiation: Seal the vessel and irradiate at 300 W. Monitor the internal temperature, maintaining it just above the melting point of TBAB (~100–105 °C) for 5 to 15 minutes.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove TBAB and base, dry over Na₂SO₄, and concentrate.

Protocol B: Rh-Catalyzed Asymmetric Hayashi Addition

Best for: Enantioselective C-C bond formation with isopropenyl groups.

  • Catalyst Activation: In a nitrogen-filled glovebox, pre-stir[Rh(cod)Cl]₂ (0.3 mol%) and chiral ligand DTBM-SEGPHOS (0.6 mol%) in a degassed heptane/MeOH mixture for 30 minutes.

  • Scavenger Addition: Add neopentyl glycol (1.0 equiv) to the reaction vessel to act as the pinacol scavenger.

  • Substrate Introduction: Add the isopropenyl pinacolboronate (1.5 equiv) and the enone/acceptor (1.0 equiv).

  • Reaction: Heat the mixture to 60 °C and stir for 12–24 hours until complete consumption of the acceptor is observed via HPLC.

  • Purification: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.

Workflow S1 1. Catalyst Prep [Rh(cod)Cl]2 + Ligand S2 2. Add Scavenger 1,3-Diol (npg) S1->S2 S3 3. Substrate Addition Isopropenyl System S2->S3 S4 4. Reaction 60°C, 12-24h S3->S4 S5 5. Purification Chromatography S4->S5

Step-by-step workflow for Rh-catalyzed asymmetric conjugate addition.

Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning from standard conditions to the optimized protocols for sterically hindered Michael systems.

MethodSubstrate TypeCatalyst / AdditiveConditionsYield (%)ee (%)Ref
Standard Base Sulfonamide + Hindered EsterK₂CO₃rt, 24h< 20N/A[1]
Microwave PTC Sulfonamide + Hindered EsterK₂CO₃ / TBABMW 300W, 5 min82N/A[1]
Chiral Diamine Sulfonamide + Hindered ImideN–H Diamine (L3)Water, rt9096[3]
Rh-Catalysis Isopropenyl Boronate + Enone[Rh(cod)Cl]₂ / DTBM-SEGPHOS60 °C, 1,3-Diol8299.6[2]

References

  • Title: Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis Source: Journal of the Iranian Chemical Society, 2007. URL: [Link]

  • Title: Development of a Kilogram-Scale Process for the Enantioselective Synthesis of 3-Isopropenyl-cyclohexan-1-one via Rh/DTBM-SEGPHOS-Catalyzed Asymmetric Hayashi Addition Enabled By 1,3-Diol Additives Source: Organic Process Research & Development, 2017. URL: [Link]

  • Title: Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water Source: ChemRxiv, 2020. URL: [Link]

Technical Support Center: Catalysis for Sterically Hindered α-Methyl Vinyl Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously challenging substrate classes in synthetic methodology: α-methyl vinyl sulfonamides .

The synergistic deactivation caused by the electron-withdrawing sulfonyl group and the steric bulk of the α-methyl substituent renders these substrates highly unreactive in standard catalytic cycles. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure your success in cross-metathesis, Heck couplings, and asymmetric hydrogenation.

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your reaction parameters, it is critical to diagnose the specific mechanistic failure point of your catalytic cycle. The flowchart below maps the causality of common failures and their corresponding catalytic solutions.

G Start Substrate: α-Methyl Vinyl Sulfonamide Reaction Target Catalytic Transformation? Start->Reaction CM Cross-Metathesis (CM) Reaction->CM Heck Heck Coupling Reaction->Heck Hydro Asymmetric Hydrogenation Reaction->Hydro CM_Issue Issue: Low Conversion (Steric Clash at Ru) CM->CM_Issue Heck_Issue Issue: Slow Insertion (β-Hydride Elim. wins) Heck->Heck_Issue Hydro_Issue Issue: Poor ee% (Chelation Disruption) Hydro->Hydro_Issue CM_Sol Use Nitro-Grela or Hoveyda-Grubbs II (5-10 mol%) CM_Issue->CM_Sol Heck_Sol Use Pd(OAc)2 / P(t-Bu)3 + Ag2CO3 (Cationic Pd) Heck_Issue->Heck_Sol Hydro_Sol Use Rh / TangPhos High H2 Pressure Hydro_Issue->Hydro_Sol

Diagnostic logic for troubleshooting unreactive α-methyl vinyl sulfonamide catalysis.

Frequently Asked Questions (FAQs)

Q1: Why does cross-metathesis (CM) of my α-methyl vinyl sulfonamide stall at <10% conversion even with Grubbs II catalyst?

The Causality: α-Methyl vinyl sulfonamides are classified as highly deactivated Type II/III olefins. The Grubbs II catalyst fails because the formation of the sterically congested ruthenacyclobutane intermediate is energetically unfavorable. Furthermore, the electron-withdrawing sulfonamide reduces the nucleophilicity of the olefin, slowing down the initial coordination to the ruthenium carbene. The Solution: Switch to Hoveyda-Grubbs II or the Nitro-Grela catalyst[1]. The isopropoxybenzylidene ligand in these catalysts facilitates rapid initiation. In the case of the Nitro-Grela catalyst, the electron-withdrawing nitro group decreases the electron density on the ruthenium center, making it more electrophilic and highly reactive toward electron-deficient olefins. You must also operate at elevated temperatures (40–60 °C) and use a higher catalyst loading (5–10 mol%)[2].

Q2: In intramolecular Heck cyclizations to form sultams, I observe rapid decomposition and no desired product. What is the mechanism of failure?

The Causality: The α-methyl group severely retards the migratory insertion step of the palladium(II) intermediate into the double bond. When migratory insertion is slower than competing pathways, the Pd(II) species undergoes premature β-hydride elimination or protodemetalation, leading to substrate isomerization or decomposition. The Solution: You must force a cationic palladium pathway . By adding silver salts (e.g.,


 or 

), you abstract the halide from the Pd(II) intermediate, creating a highly electrophilic, coordinatively unsaturated cationic Pd center that drastically accelerates migratory insertion[3]. Pair this with a bulky, electron-rich phosphine like

to stabilize the active Pd(0) species and accelerate the final reductive elimination step.
Q3: Asymmetric hydrogenation of these substrates yields poor enantiomeric excess (ee). How can I improve stereocontrol?

The Causality: Standard asymmetric hydrogenation relies on a bidentate chelation model where the sulfonyl oxygen coordinates to the metal (e.g., Rh or Ru) to lock the substrate conformation. The α-methyl group creates a severe steric clash that disrupts this chelation, leading to multiple competing transition states and racemic mixtures. The Solution: Abandon flexible ligands. Utilize highly rigid, electron-rich P-chiral ligands such as TangPhos or DuanPhos with a Rhodium(I) precursor (e.g.,


). The rigid steric environment of these ligands overrides the poor chelation of the substrate, enforcing stereocontrol purely through steric funneling[4].

Quantitative Data: Catalyst Selection Matrix

Use the following validated parameters to establish your baseline reaction conditions.

Reaction TypeOptimal Catalyst SystemCatalyst LoadingTemp (°C)Expected YieldKey Mechanistic Driver
Cross-Metathesis Hoveyda-Grubbs II5–10 mol%40–6060–85%Rapid initiation via isopropoxybenzylidene
Cross-Metathesis Nitro-Grela5 mol%4070–90%Enhanced Ru electrophilicity via nitro group
Heck Cyclization

/

/

10 mol% Pd80–10075–95%Cationic Pd center accelerates insertion
Asymmetric Hydrog.

1–2 mol%25>90% (up to 95% ee)Rigid P-chiral ligand overcomes poor chelation

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include built-in analytical checkpoints to verify the success of each mechanistic step.

Workflow Step1 1. Catalyst Activation (Inert Atmosphere) Step2 2. Substrate Addition (Syringe Pump) Step1->Step2 Validate1 Validation: Color change indicates active Ru/Pd species Step1->Validate1 Step3 3. Reaction Monitoring (GC-MS / NMR Aliquots) Step2->Step3 Step4 4. Quenching & Scavenging (e.g., DMSO) Step3->Step4 Validate2 Validation: Disappearance of starting material peak Step3->Validate2 Step5 5. Product Isolation (Flash Chromatography) Step4->Step5

Self-validating experimental workflow for catalytic conversion of vinyl sulfonamides.

Protocol A: Optimized Cross-Metathesis (CM) Workflow

Reference Standard: [1]

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add the α-methyl vinyl sulfonamide (1.0 equiv) and the cross-coupling olefin partner (3.0 equiv, to suppress homodimerization) to the flask.

  • Solvent Addition: Dissolve the substrates in anhydrous, degassed dichloroethane (DCE) to achieve a concentration of 0.05 M. Causality: Low concentration prevents unwanted oligomerization.

  • Catalyst Introduction: Add Hoveyda-Grubbs II catalyst (5 mol%) in one portion.

    • Self-Validation Checkpoint: The solution should immediately turn a deep green/brown, confirming the active ruthenium carbene has entered the catalytic cycle.

  • Heating: Heat the reaction mixture to 60 °C under a continuous, gentle argon flow. Causality: Argon flow drives off ethylene gas, shifting the equilibrium toward the product.

  • Monitoring: Take a 50 µL aliquot at 2 hours, filter through a short silica plug, and analyze via GC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the terminal olefin mass peak. If conversion is <50%, add an additional 2.5 mol% of catalyst.

  • Quenching: Cool to room temperature and add 0.1 mL of ethyl vinyl ether. Stir for 30 minutes. Causality: This irreversibly traps the active ruthenium carbene, preventing isomerization during purification.

  • Purification: Concentrate in vacuo and purify via flash column chromatography.

Protocol B: Cationic Heck Cyclization to Sultams

Reference Standard:[3]

  • Preparation: In an argon-filled glovebox, charge a pressure vial with

    
     (10 mol%), 
    
    
    
    (20 mol%), and
    
    
    (2.0 equiv).
  • Substrate Addition: Dissolve the α-methyl vinyl sulfonamide precursor (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M) and add it to the vial.

  • Activation: Seal the vial, remove it from the glovebox, and heat to 90 °C.

    • Self-Validation Checkpoint: The presence of a silver mirror or black precipitate (

      
       / 
      
      
      
      ) after 30 minutes confirms the successful halide abstraction and generation of the cationic Pd(II) species.
  • Monitoring: Monitor via TLC (Hexanes/EtOAc) until the starting material is completely consumed (typically 4–8 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and silver salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the cyclic sultam.

References

  • Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis Source: Organic Letters (ACS Publications), 2020. URL:[Link][1]

  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins Source: Organic Letters (ACS Publications), 2009. URL:[Link][3]

  • Two Decades of Progress in the Asymmetric Intramolecular aza‐Michael Reaction Source: The Chemical Record (Wiley Online Library), 2021. URL:[Link][5]

  • Design of Chiral Phosphine Catalysts Driven by Visible Light and Study of Asymmetric [2+2] Cycloaddition Reactions Source: Francis Press, 2026. URL:[Link] (General index for recent chiral phosphine developments)[4]

Sources

Technical Support: Prop-1-ene-2-sulfonamide Stability & Hydrolysis Management

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #VNYL-SO2-004 Topic: Troubleshooting Hydrolysis & Aqueous Stability of Prop-1-ene-2-sulfonamide Assigned Specialist: Senior Application Scientist, Covalent Warhead Division

Executive Summary

You are likely accessing this guide because you are observing unexpected degradation of This compound (or its derivatives) in aqueous media.

The Immediate Diagnosis: Researchers often misidentify the degradation of vinyl sulfonamides as "hydrolysis" of the sulfonamide bond (


 cleavage). In 95% of cases, the sulfonamide bond is intact. The actual side reaction is the Michael addition of water (hydration)  across the electron-deficient alkene, or nucleophilic attack by buffer components .

This compound possesses an


-methyl group (

). While this substitution attenuates reactivity compared to linear vinyl sulfonamides, it does not eliminate susceptibility to hydration under non-neutral pH or high-temperature conditions.

Module 1: The "Phantom" Hydrolysis (Michael Hydration)

Symptom:

  • LC-MS shows a mass shift of +18 Da.

  • Loss of UV absorbance at the characteristic alkene

    
     (typically ~210-220 nm).
    
  • The product is more polar (earlier retention time on Reverse Phase HPLC).

Technical Insight: The sulfonyl group (


) is a potent electron-withdrawing group (EWG), significantly lowering the LUMO of the adjacent double bond. This makes the 

-carbon (

) highly electrophilic. In aqueous buffers, water acts as a weak nucleophile.

While the


-methyl group in this compound provides some steric shielding and electronic stabilization (making it less reactive than acrylamides or unsubstituted vinyl sulfonamides), hydration is thermodynamically favorable over time.
Mechanism of Failure

The reaction is not


.
It is 

.
Troubleshooting Protocol: Distinguishing Hydration from Hydrolysis
Diagnostic StepObservation: Hydration (C=C Attack)Observation: True Hydrolysis (S-N Cleavage)
Mass Spec (ESI) [M+18]+ (Water adduct)[M-16]+ (Loss of

, gain of

) or appearance of

1H NMR Disappearance of vinylic protons (

5.5-6.5 ppm). Appearance of aliphatic

signals.
Vinylic protons remain intact.
Ninhydrin Stain Negative (Primary amine is sulfonamide, low reactivity).Positive (Release of free ammonia/amine if S-N breaks).
pH Sensitivity Accelerated at pH > 8.0 (OH- attack) or pH < 3.0 (Acid catalysis).Requires extreme conditions (e.g., 6M HCl, reflux).

Module 2: Buffer Interference (The Hidden Nucleophile)

Issue: Your compound disappears in Tris, Glycine, or HEPES buffer, but the mass shift is not +18.

Root Cause: Common biological buffers contain nucleophilic amines or hydroxyls. This compound is a "soft" electrophile. It prefers "soft" nucleophiles (like thiols/cysteines) but will react with primary amines in buffers over 24-48 hours.

Corrective Action:

  • Switch Buffers: Use non-nucleophilic buffers like Phosphate (PBS) , MOPS , or HEPES (though HEPES can sometimes interfere at high concentrations, it is better than Tris). Avoid Tris and Glycine completely.

  • pH Control: Maintain pH < 7.5. The rate of Michael addition correlates directly with the concentration of the deprotonated nucleophile.

Module 3: Polymerization Risks

Issue: Formation of insoluble white precipitates or "gums" during concentration or workup.

Technical Insight: Vinyl sulfonamides are prone to radical polymerization, especially when concentrated. The


 group stabilizes the radical intermediate.

Prevention Protocol:

  • Add Inhibitors: If storing the monomer, add 200-500 ppm of BHT (Butylated hydroxytoluene) or MEHQ .

  • Temperature: Never concentrate the monomer to dryness at temperatures > 40°C.

  • Light: Store in amber vials to prevent photo-initiated radical formation.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways for this compound. Note that "True Hydrolysis" is the kinetic outlier (slowest).

VinylSulfonamideReactivity cluster_aqueous Aqueous Media Risks Start This compound (Monomer) Hydration β-Hydroxy Adduct (Hydration Product) [M+18] Start->Hydration H2O / OH- (pH > 8.0, Slow) Polymer Poly(vinyl sulfonamide) (Insoluble Precipitate) Start->Polymer Radical Initiator / Heat (Concentration) BufferAdduct Buffer Adduct (e.g., Tris-Adduct) Start->BufferAdduct Nucleophilic Buffer (Tris/Glycine) SulfonicAcid Sulfonic Acid + NH3 (True Hydrolysis) Start->SulfonicAcid 6M HCl / Reflux (Very Rare)

Figure 1: Competing reaction pathways. Note that Hydration and Buffer Adduct formation are the dominant degradation routes in physiological buffers, not S-N hydrolysis.

FAQ: Frequently Asked Questions

Q1: I need to remove the sulfonamide group entirely to yield the sulfonic acid. How do I force the "True Hydrolysis"? A: This is chemically difficult while preserving the alkene. The sulfonamide bond is extremely robust.[1] Standard protocols require refluxing in 48% HBr or 6M HCl for hours. Warning: These conditions will almost certainly destroy the alkene (via hydration or hydrohalogenation) or cause polymerization. If you need the sulfonic acid, it is better to synthesize it directly from the sulfonyl chloride precursor rather than hydrolyzing the amide.

Q2: Does the


-methyl group make this molecule stable enough for oral drug delivery? 
A:  It improves stability compared to linear vinyl sulfonamides. Literature suggests 

-methyl substitution reduces glutathione (GSH) reactivity by orders of magnitude compared to unsubstituted analogs [1].[2] However, it is still a covalent warhead. It will eventually react with off-target thiols or hydrate in the stomach acid (acid-catalyzed hydration).

Q3: Can I use DMSO as a solvent for stock solutions? A: Yes, DMSO is excellent and non-nucleophilic. However, ensure the DMSO is dry. Hygroscopic DMSO will introduce water, leading to slow hydration over months of storage. Store stocks at -20°C.

References

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 2025. Link

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. PMC, 2018. Link

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed, 2012. Link

Sources

Technical Support Center: Solvent Effects on Prop-1-ene-2-sulfonamide Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This is an advanced technical guide designed for researchers working with prop-1-ene-2-sulfonamide (also known as 2-sulfonylpropene or isopropenyl sulfonamide). Unlike standard vinyl sulfonamides, this


-methyl substituted variant presents unique reactivity challenges due to steric and electronic factors.

Role: Senior Application Scientist Subject: Optimization of Michael Addition Kinetics & Solubility Profiles Molecule: this compound (


)

Core Analysis: The Reactivity Paradox

Before troubleshooting, you must understand the specific physical organic constraints of this molecule.

The Challenge: this compound is an


-substituted Michael acceptor . While the sulfonamide group is a strong electron-withdrawing group (EWG), the 

-methyl group introduces two deactivating factors compared to a standard vinyl sulfonamide (

):
  • Steric Hindrance: Minimal at the

    
    -carbon (attack site), but significant in the transition state as the hybridization changes from 
    
    
    
    to
    
    
    .
  • Electronic Deactivation: The methyl group donates electron density via hyperconjugation, destabilizing the developing negative charge on the

    
    -carbon in the transition state [1].
    

Result: This molecule reacts significantly slower than unsubstituted vinyl sulfonamides. Your choice of solvent is not just about solubility; it is the primary lever to lower the activation energy (


).

Interactive Troubleshooting Guide (Q&A)

Module A: Reaction Kinetics & Solvent Selection

Q: My reaction with a thiol nucleophile is stalling in Dichloromethane (DCM). Why? A: DCM is a non-polar, non-protic solvent. In this environment, the transition state (which involves charge separation between the zwitterionic intermediate) is poorly stabilized. Furthermore, DCM does not support the ionization of thiols to thiolates (


), which are the active nucleophilic species.
  • Solution: Switch to a polar aprotic solvent like DMSO or DMF . These solvents have high dielectric constants that stabilize the charged transition state and enhance the nucleophilicity of the thiol by solvating the counter-cation, leaving the anion "naked" and reactive [2].

Q: Can I use Methanol or Water to accelerate the reaction via Hydrogen Bonding? A: This is a double-edged sword.

  • The Pro: Protic solvents (MeOH,

    
    ) can activate the electrophile by hydrogen bonding to the sulfonyl oxygens, pulling electron density away from the alkene.
    
  • The Con: They heavily solvate the nucleophile (anions), forming a "cage" that reduces its energy and reactivity.

  • Verdict: For this compound, the deactivation of the nucleophile usually outweighs the activation of the electrophile. Use Acetonitrile (MeCN) or DMSO for faster kinetics. Use aqueous buffers only if biological constraints (e.g., protein labeling) demand it, and expect slower rates [3].

Module B: Solubility & Stability

Q: The starting material precipitates immediately upon adding the nucleophile. A: this compound has a polar sulfonamide head and a lipophilic tail.

  • Cause: If you are using a non-polar solvent (Toluene, Hexane) to dissolve the alkene, adding a polar nucleophile salt (e.g., Sodium thiolate) causes immediate phase separation or precipitation.

  • Fix: Use a co-solvent system . A 1:1 mixture of THF/Water or DCM/MeOH often balances the solubility of both the hydrophobic warhead and the hydrophilic nucleophile.

Q: I see a new spot on TLC that isn't my product. Is it polymerizing? A: Anionic polymerization is possible but rare under standard coupling conditions. The most likely side reaction is hydrolysis of the sulfonamide bond, but this is very slow.

  • Check: If using a primary amine nucleophile, ensure you aren't getting bis-addition . While the

    
    -methyl group hinders the second addition, high concentrations and high heat can force a second nucleophile onto the 
    
    
    
    -carbon if the product eliminates the sulfonamide group (unlikely here) or if the mechanism shifts.
  • Verification: Run an NMR. Polymerization will show broad peaks; bis-addition will show a distinct integration ratio change.

Data Visualization: Solvent Influence on Mechanism

The following diagram illustrates how solvent polarity interacts with the transition state of the Michael addition to this compound.

SolventEffects cluster_legend Solvent Mechanism Reactants Reactants (Thiol + this compound) TS_NonPolar Transition State (Non-Polar Solvent) High Energy Poor Charge Stabilization Reactants->TS_NonPolar Slow (k_rel = 1) TS_PolarAprotic Transition State (DMSO/DMF) Stabilized Dipole Naked Nucleophile Reactants->TS_PolarAprotic Fast (k_rel ~ 100) TS_Protic Transition State (MeOH/Water) H-Bond Activation (Good) Nucleophile Caging (Bad) Reactants->TS_Protic Variable (k_rel ~ 10-50) Product Michael Adduct TS_NonPolar->Product TS_PolarAprotic->Product TS_Protic->Product Legend Polar Aprotic solvents (DMSO) maximize rate by stabilizing the charge-separated TS without caging the nucleophile.

Caption: Comparative reaction pathways showing how polar aprotic solvents lower the activation energy barrier by stabilizing the zwitterionic transition state.

Experimental Protocol: Optimized Thiol Coupling

Objective: Synthesis of a thioether conjugate using this compound.

Reagents:

  • This compound (1.0 equiv)

  • Thiol Nucleophile (1.2 equiv)

  • Base: Triethylamine (Et3N) or DIPEA (0.5 - 1.0 equiv)

  • Solvent: DMSO (anhydrous) or DMF

Step-by-Step:

  • Preparation: Dissolve 1.0 equiv of this compound in DMSO (0.2 M concentration). Note: High concentration helps overcome the slower kinetics of the

    
    -methyl species.
    
  • Activation: Add 0.5 equiv of Et3N to the thiol in a separate vial. Stir for 5 minutes to generate the thiolate species.

  • Addition: Dropwise add the thiol/base solution to the sulfonamide solution at Room Temperature (25°C).

  • Monitoring: Monitor by LC-MS or 1H NMR (look for the disappearance of alkene protons at

    
     5.8-6.2 ppm).
    
    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid polymerization.

  • Workup: Dilute with Ethyl Acetate, wash 3x with brine (to remove DMSO), dry over

    
    , and concentrate.
    

Quantitative Reference: Solvent Dielectric Constants vs. Rate

Solvent ClassRepresentative SolventDielectric Constant (

)
Relative Rate (

)*
Recommended For
Non-Polar Toluene, Hexane~2 - 9< 1Purification only
Polar Aprotic DCM, THF~7 - 91 - 10Standard synthesis
Polar Aprotic (High) DMSO, DMF 36 - 47 100 - 500 Difficult couplings
Polar Protic Methanol, Ethanol~24 - 3310 - 50Solubility issues
Aqueous Water/Buffer80VariableBiological assays

*Rates are estimated approximations based on general Michael addition kinetics for vinyl sulfonamides [4].

References

  • Exploration of Targeted Anti-tumor Therapy. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026). Exploration of Drug Science.

  • Chemical Science. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025).[1][2][3] Royal Society of Chemistry.

  • Journal of the American Chemical Society. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021).[4][5][6] ACS Publications.

  • Polymer Chemistry. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction. (2010). Royal Society of Chemistry.

Sources

Technical Support Center: Troubleshooting N-Isopropenyl Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, recurring challenges researchers face when synthesizing N-isopropenyl sulfonamides.

Primary sulfonamides are highly stable and feature prominently in pharmaceuticals, making their functionalization a critical step in drug development[1]. However, introducing an isopropenyl group transforms the stable sulfonamide into a sulfonyl enamine (enamide) . This structural motif introduces severe steric hindrance during transition-metal catalysis and renders the final product highly susceptible to acid-catalyzed degradation[2].

This guide dissects the causality behind low conversion rates and provides field-proven, self-validating protocols to rescue your yields.

I. Quantitative Comparison of Synthetic Routes

Before troubleshooting, it is critical to evaluate if your chosen synthetic route is appropriate for the steric and electronic demands of the isopropenyl group.

Synthetic RouteTypical ConversionReaction TimeKey ReagentsPrimary Failure Mode
Pd-Catalyzed C-N Coupling 70–90%12–24 hPd₂dba₃, RuPhos, Cs₂CO₃Reagent volatilization (Stalling)
Base-Mediated Elimination 80–95%2–6 hDBU or t-BuOKIntramolecular aziridination
Cu-Catalyzed Ullmann 40–60%24–48 hCuI, DMEDA, K₂CO₃Catalyst poisoning / Steric clash
Ketone Condensation <20%48 hAcetone, TiCl₄, Et₃NUnfavorable thermodynamic equilibrium
II. Troubleshooting FAQs & Mechanistic Causality
FAQ 1: My Pd-catalyzed Buchwald-Hartwig coupling with 2-bromopropene stalls at <20% conversion. Why?

Causality: The failure here is typically physical rather than strictly chemical. 2-Bromopropene is highly volatile (bp 48 °C). At typical cross-coupling temperatures (80–110 °C) in a standard reflux setup, the electrophile rapidly vaporizes out of the liquid phase, starving the catalytic cycle. Furthermore, the


-methyl group of the isopropenyl moiety introduces severe steric bulk during the reductive elimination step of the palladium cycle[3].
The Fix:  You must run this reaction in a sealed pressure vessel (autoclave or heavy-walled Schlenk tube) to force the 2-bromopropene into the liquid phase. Chemically, switch to a bulky, electron-rich biaryl phosphine ligand like RuPhos or BrettPhos, which are specifically designed to accelerate difficult reductive eliminations.
FAQ 2: My LCMS shows 100% conversion in the reactor, but after silica gel chromatography, my isolated yield is 10%. Where did my product go?

Causality: N-isopropenyl sulfonamides are enamides. While more stable than standard enamines, they are highly susceptible to acid-catalyzed hydrolysis. The slightly acidic surface of standard silica gel (pH ~4.5–5.5) protonates the enamide double bond, leading to rapid cleavage back into the starting primary sulfonamide and acetone[2]. The Fix: You must passivate your stationary phase. Pre-treat the silica gel with 1–2% triethylamine (Et₃N) or switch entirely to basic alumina. Avoid any acidic aqueous washes during your workup.

TroubleshootingTree A Low Isolated Yield Detected B Analyze Crude Reaction Mixture via LCMS A->B C Starting Material Remains (Stalled) B->C No Product Mass D Product Hydrolyzed (Sulfonamide + Acetone) B->D Product Mass in Crude, Lost in Workup E Check Reagent Volatility Use Sealed Pressure Tube C->E F Use Et3N-Treated Silica Avoid Acidic Workup D->F

Logic tree for diagnosing low conversion in N-isopropenyl sulfonamide synthesis.

FAQ 3: I am trying to synthesize the isopropenyl group via base-mediated elimination of an N-(2-mesylpropyl) sulfonamide. Why am I isolating a byproduct with the same mass?

Causality: Sulfonamide anions are excellent internal nucleophiles. When treating a


-leaving group with a weak or highly nucleophilic base, the deprotonated nitrogen attacks the 

-carbon via an intramolecular

pathway. This forms an N-sulfonyl aziridine—a dead-end byproduct—instead of undergoing the desired E2 elimination to form the alkene. The Fix: Switch to a sterically hindered, non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and apply heat to kinetically favor the anti-periplanar E2 transition state over the

cyclization.

ReactionPathways A N-(2-mesylpropyl) sulfonamide B Add Base A->B C Intramolecular SN2 (Weak/Nucleophilic Base) B->C D E2 Elimination (Bulky/Strong Base: DBU) B->D E N-Sulfonyl Aziridine (Dead-End Byproduct) C->E F N-Isopropenyl Sulfonamide (Target Product) D->F

Mechanistic divergence in the base-mediated elimination of beta-substituted sulfonamides.

III. Self-Validating Experimental Protocols
Protocol A: Optimized Pd-Catalyzed N-Isopropenylation (Sealed Tube Method)

This protocol utilizes a sealed environment to prevent electrophile loss and employs a highly active catalyst system to overcome the steric bulk of the isopropenyl group[3].

  • Preparation: In a nitrogen-filled glovebox, combine the primary sulfonamide (1.0 eq), Pd₂dba₃ (0.02 eq), RuPhos (0.04 eq), and anhydrous Cs₂CO₃ (1.5 eq) in a heavy-walled Schlenk tube.

    • Self-Validation Check: The solid mixture should appear deep purple/red from the Pd source. If it is grey or black, the catalyst has already degraded to bulk palladium; discard and source fresh catalyst.

  • Solvent & Electrophile Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Chill the tube to 0 °C in an ice bath before adding 2-bromopropene (2.0 eq).

    • Causality: Chilling prevents the immediate volatilization of the low-boiling electrophile before the tube can be sealed.

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat to 90 °C behind a blast shield for 16 hours.

    • Self-Validation Check: Upon heating, the solution should transition to a clear yellow/orange color, indicating the formation of the active monomeric Pd(0)-RuPhos complex. A black precipitate indicates catalyst death (oxygen ingress or ligand failure).

  • Workup: Cool completely to room temperature before carefully opening the seal. Dilute with EtOAc and wash with saturated aqueous NaHCO₃.

    • Causality: Maintaining a strictly basic aqueous environment (pH > 8) prevents the acid-catalyzed hydrolysis of the newly formed enamide.

Protocol B: Passivated Silica Gel Chromatography for Enamides

If you must purify the N-isopropenyl sulfonamide via standard phase chromatography, you must neutralize the stationary phase[2].

  • Column Preparation: Slurry standard silica gel (230–400 mesh) in your starting eluent (e.g., 10% EtOAc in Hexanes) containing 2% v/v Triethylamine (Et₃N) .

    • Causality: The amine neutralizes the acidic silanol groups on the silica surface, which act as Brønsted acids capable of cleaving the N-isopropenyl group.

  • Loading: Dissolve the crude product in a minimum amount of eluent containing 1% Et₃N.

    • Self-Validation Check: Spot the crude mixture on a TLC plate pre-treated with Et₃N and a standard untreated TLC plate. If the standard plate shows a new, lower-Rf spot corresponding to the primary sulfonamide (hydrolysis), passivation is strictly required for the bulk column.

  • Elution: Run the column using the Et₃N-doped solvent system. Evaporate fractions immediately under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation.

IV. References

1.[1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS. 2.[3] C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. ACS. 3.[2] Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. ACS.

Sources

Validation & Comparative

Analytical Validation of Isopropenyl Sulfonamides: A Comparative Guide to IR Spectroscopy Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals

Isopropenyl sulfonamides are highly versatile building blocks in medicinal chemistry and polymer science, characterized by the presence of both an electron-rich terminal alkene (isopropenyl) and a highly polar, hydrogen-bonding sulfonamide core. Validating the structural integrity of these dual moieties is a critical quality control step. While Nuclear Magnetic Resonance (NMR) elucidates atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy provides rapid, definitive validation of the molecule's vibrational states and functional group integrity.

This guide objectively compares FTIR sampling modalities—specifically Attenuated Total Reflectance (ATR) versus Transmission—and provides a self-validating protocol to ensure rigorous, artifact-free characterization.

Deconstructing the Vibrational Causality of Isopropenyl Sulfonamides

To establish a robust validation framework, we must first understand the physical causality behind the characteristic infrared absorption bands of the target molecule. The structural validation relies on identifying orthogonal vibrational modes that do not overlap.

The Sulfonamide Core (-SO₂NH₂)

The sulfonamide group dominates the mid-IR spectrum due to the highly polar S=O bonds, which produce massive changes in the dipole moment during vibration.

  • SO₂ Stretching: The group exhibits two highly diagnostic, intense bands: an asymmetric stretch typically between 1310–1345 cm⁻¹ and a symmetric stretch between 1143–1155 cm⁻¹[1][2].

  • N-H Stretching: Primary and secondary sulfonamides display N-H stretching vibrations in the 3144–3349 cm⁻¹ region[1].

  • S-N Stretching: The S-N bond acts as the structural bridge of the moiety, with its stretching vibration reliably appearing in the 895–914 cm⁻¹ fingerprint region[1].

The Isopropenyl Moiety (-C(CH₃)=CH₂)

The terminal isopropenyl group is validated through the dynamics of its carbon-carbon double bond and terminal protons.

  • C=C Stretching: The stretching of the isolated double bond produces a sharp, moderate-intensity band at approximately 1635–1663 cm⁻¹.

  • =CH₂ Bending: The out-of-plane bending of the terminal vinylic protons produces a strong, characteristic band near 880–900 cm⁻¹.

Table 1: Characteristic IR Validation Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causality & Diagnostic Notes
Sulfonamide Asymmetric SO₂ Stretch1310 – 1345Highly intense; sensitive to hydrogen bonding and crystal packing[1].
Sulfonamide Symmetric SO₂ Stretch1143 – 1155Highly intense; pairs with the asymmetric band for definitive SO₂ ID[1].
Sulfonamide N-H Stretch3144 – 3349Broadens significantly if the sample absorbs atmospheric moisture[1].
Sulfonamide S-N Stretch895 – 914Confirms the sulfur-nitrogen linkage; critical for differentiating from sulfones[1].
Isopropenyl C=C Stretch1635 – 1663Sharp band; intensity varies based on conjugation with the core structure.

Modality Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR modality dictates the reliability of your validation. While both methods probe the same molecular vibrations, their physical interaction with the sample differs fundamentally.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an internal reflection element (IRE) crystal (e.g., Diamond or ZnSe). As the IR beam reflects internally, it generates an evanescent wave that penetrates the sample resting on the crystal[3].

  • The Causality of Spectral Shifts: ATR is inherently surface-sensitive, penetrating only 1–2 µm into the sample[4]. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region (e.g., the S-N stretch) will appear disproportionately stronger than high-wavenumber peaks (e.g., the N-H stretch) compared to transmission spectra[4]. Furthermore, anomalous dispersion near the intensely absorbing SO₂ bands can cause slight peak shifts due to refractive index alterations at the crystal interface[5].

Transmission FTIR (KBr Pellet)

Transmission spectroscopy passes the IR beam directly through a bulk sample, typically dispersed in a transparent KBr matrix.

  • The Causality of Moisture Artifacts: While transmission yields high-quality spectra that perfectly match legacy libraries[5], KBr is highly hygroscopic. Absorbed water creates a massive, broad O-H stretching band (~3400 cm⁻¹) that can completely obscure the critical N-H stretch of the sulfonamide group[5].

Table 2: Objective Comparison of Analytical Modalities
ParameterATR-FTIRTransmission FTIR (KBr)
Sample State Surface analysis (top 1-2 µm)[4]Bulk analysis[5]
Preparation Time < 1 minute (Direct application)[3][5]10–15 minutes (Grinding/Pressing)[5]
Sample Recovery Fully recoverable, non-destructive[5]Unrecoverable (embedded in KBr salt)
Spectral Artifacts Wavelength-dependent intensity skew[4]Moisture absorption obscuring N-H bands[5]
Best Used For Rapid QC, routine validation, pure powdersDeep structural elucidation, legacy library matching

Self-Validating Experimental Protocol for ATR-FTIR

To ensure scientific integrity, a protocol must be self-validating—meaning the procedure itself contains internal checks that prevent false data acquisition. The following workflow utilizes ATR-FTIR due to its speed and non-destructive nature[3][5], incorporating specific causality checks for isopropenyl sulfonamides.

Step 1: System Initialization & Background Verification

  • Action: Clean the diamond IRE crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum.

  • Causality Check: The background spectrum must show a flat baseline at 1330 cm⁻¹ and 1650 cm⁻¹. Any peaks here indicate cross-contamination from previous samples, which would invalidate the sulfonamide and isopropenyl readings.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 1–2 mg of the synthesized isopropenyl sulfonamide powder directly onto the crystal. Lower the pressure anvil.

  • Causality Check: Because the evanescent wave only penetrates a few micrometers, poor contact yields a weak spectrum[3][4]. Monitor the live spectrum and increase pressure until the asymmetric SO₂ band (~1330 cm⁻¹) reaches an optimal absorbance of 0.5–0.8 AU. Do not over-pressurize, as excessive mechanical stress can induce polymorphic transitions in crystalline sulfonamides.

Step 3: Data Acquisition & Algorithmic Correction

  • Action: Collect 32 to 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the spectrometer software.

  • Causality Check: The ATR correction mathematically compensates for the wavelength-dependent penetration depth[4]. This step is mandatory to normalize the relative intensities of the N-H stretch (~3300 cm⁻¹) against the S-N stretch (~900 cm⁻¹) for accurate library comparison.

Step 4: Orthogonal Band Validation

  • Action: Confirm the presence of the C=C stretch (~1650 cm⁻¹) and the SO₂ symmetric stretch (~1150 cm⁻¹)[1].

  • Causality Check: If the 1650 cm⁻¹ band is present but the 890 cm⁻¹ (=CH₂ bend) is missing, the isopropenyl group may have undergone unwanted polymerization or isomerization during synthesis. Both bands must be present to validate the terminal alkene.

Visualizing the Validation Framework

G A Isopropenyl Sulfonamide Sample B ATR-FTIR (Surface & Fast) A->B C Transmission FTIR (Bulk & Library Match) A->C D Apply to Crystal Optimize Pressure B->D E Prepare KBr Pellet (Moisture Risk) C->E F ATR Correction Algorithm D->F Evanescent Wave G Direct Spectrum Analysis E->G IR Beam Pass H Orthogonal Band Validation (SO2 & C=C) F->H G->H

Analytical workflow comparing ATR-FTIR and Transmission FTIR for sample validation.

G Mol Target Molecule: Isopropenyl Sulfonamide Sulf Sulfonamide Core (-SO2NH2) Mol->Sulf Iso Isopropenyl Moiety (-C(CH3)=CH2) Mol->Iso S1 Asym SO2: ~1330 cm⁻¹ Sulf->S1 S2 Sym SO2: ~1150 cm⁻¹ Sulf->S2 S3 N-H Stretch: ~3300 cm⁻¹ Sulf->S3 I1 C=C Stretch: ~1650 cm⁻¹ Iso->I1 I2 =CH2 Bend: ~890 cm⁻¹ Iso->I2

Characteristic IR vibrational modes for the isopropenyl and sulfonamide moieties.

References

  • "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Rsc.org.[Link]

  • "Full article: Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives." Taylor & Francis.[Link]

  • "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac Ltd. [Link]

  • "p-ISOPROPENYLCALIX[N]ARENE DERIVATIVES I. MODIFICATION OF THE UPPER RIM OF p-ISOPROPENYL CALIX[N]ARENES WITH DICARBOXYLIC ACID." Journal of Chemical Technology and Metallurgy.[Link]

  • "Why ATR-FTIR Results Don't Always Match Expectations." Rocky Mountain Labs.[Link]

  • "Explainer: The difference between IR, FTIR, and ATR-FTIR." Specac Ltd.[Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of Prop-1-ene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of prop-1-ene-2-sulfonamide. In the absence of publicly available experimental spectra for this specific molecule, this guide establishes a theoretical framework grounded in established chemical principles and data from structurally analogous compounds. It serves as a comparative tool for researchers aiming to identify this molecule or understand the behavior of vinyl sulfonamides in mass spectrometry. We will compare the predicted fragmentation of this compound with its structural isomer, prop-2-ene-1-sulfonamide, to highlight key differentiating features.

Introduction: The Chemical Context

This compound, also known as 2-methylprop-1-ene-1-sulfonamide, is an unsaturated aliphatic sulfonamide with the chemical structure depicted below. Its molecular formula is C₃H₇NO₂S, with a monoisotopic mass of approximately 121.02 Daltons[1].

Structure: CH₂=C(CH₃)-SO₂NH₂

Vinyl sulfonamides are a class of compounds recognized for their utility as electrophilic "warheads" in the development of covalent inhibitors for drug discovery[2]. Their reactivity makes them valuable tools, but it also necessitates robust analytical methods for their characterization. Mass spectrometry (MS) is an indispensable technique for confirming the structure and purity of such novel or reactive compounds. Understanding the specific fragmentation pattern is critical for unambiguous identification, particularly when distinguishing between isomers.

This guide will focus primarily on predicting the fragmentation pattern under Electron Ionization (EI), a common technique for analyzing relatively small, volatile molecules via Gas Chromatography-Mass Spectrometry (GC-MS).

Theoretical Fragmentation Pathways of this compound (EI-MS)

Upon entering the mass spectrometer and undergoing electron ionization, this compound will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 121. The subsequent fragmentation of this ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation pathways are predicted to be:

  • Pathway A: C-S Bond Cleavage (Major Pathway): The bond between the vinyl carbon and the sulfur atom is predicted to be the most labile. Cleavage of this bond is highly favored because it results in the formation of a resonance-stabilized 2-methylallyl cation. This is analogous to the fragmentation of 2-methylpropene (isobutylene), which readily loses a methyl group to form the stable allyl cation as its base peak[3][4].

    • Reaction: [CH₂=C(CH₃)-SO₂NH₂]⁺• → [CH₂=C(CH₃)]⁺ + •SO₂NH₂

    • Resulting Ion: A dominant peak at m/z 41 . This is expected to be the base peak in the spectrum.

  • Pathway B: Neutral Loss of Sulfur Dioxide (SO₂): The elimination of SO₂ (64 Da) is a hallmark fragmentation pathway for many sulfonamides, often occurring through a rearrangement mechanism[5]. This is a highly characteristic neutral loss.

    • Reaction: [C₃H₇NSO₂]⁺• → [C₃H₇N]⁺• + SO₂

    • Resulting Ion: A significant peak at m/z 57 .

  • Pathway C: S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond is another common pathway in sulfonamide fragmentation[6][7]. This results in the loss of an amino radical (•NH₂).

    • Reaction: [C₃H₇NSO₂]⁺• → [C₃H₅SO₂]⁺ + •NH₂

    • Resulting Ion: A peak at m/z 105 .

  • Pathway D: Formation of the Sulfonamide Cation: While C-S cleavage leading to the hydrocarbon fragment is often favored, the formation of the complementary ion can also occur.

    • Reaction: [CH₂=C(CH₃)-SO₂NH₂]⁺• → [SO₂NH₂]⁺ + •C(CH₃)=CH₂

    • Resulting Ion: A potential peak at m/z 80 .

Visualizing the Fragmentation

The following diagram illustrates the proposed primary fragmentation pathways originating from the molecular ion of this compound.

Fragmentation_Pathway M This compound [M]⁺• m/z 121 F41 2-Methylallyl Cation [C₃H₅]⁺ m/z 41 M->F41 - •SO₂NH₂ (80 Da) (C-S Cleavage) F57 [M-SO₂]⁺• [C₃H₇N]⁺• m/z 57 M->F57 - SO₂ (64 Da) (Rearrangement) F105 [M-NH₂]⁺ [C₃H₅SO₂]⁺ m/z 105 M->F105 - •NH₂ (16 Da) (S-N Cleavage) F80 [SO₂NH₂]⁺ m/z 80 M->F80 - •C₃H₅ (41 Da) (C-S Cleavage)

Caption: Predicted EI fragmentation of this compound.

Comparison Guide: Differentiating Isomeric Sulfonamides

A key challenge in analytical chemistry is the differentiation of isomers. The predicted fragmentation pattern of this compound can be compared with that of its structural isomer, prop-2-ene-1-sulfonamide (CH₂=CH-CH₂-SO₂NH₂)[8][9], to establish a method for their distinction.

Predicted Ion (m/z)Proposed StructureThis compound (Target)Prop-2-ene-1-sulfonamide (Isomer)Rationale for Comparison
121 [C₃H₇NO₂S]⁺•Molecular Ion Molecular Ion Both isomers have the same molecular weight and will show a molecular ion at m/z 121.
41 [C₃H₅]⁺Base Peak (2-methylallyl cation)High Abundance (allyl cation)Both isomers are expected to produce a strong peak at m/z 41 via C-S cleavage due to the formation of a stable allyl cation. High-resolution MS could potentially distinguish the fragments, but their stability is comparable, making this ion non-discriminatory.
57 [C₃H₇N]⁺•High Abundance High Abundance The neutral loss of SO₂ is a fundamental property of the sulfonamide group and is expected to be a major pathway for both isomers.
105 [C₃H₅SO₂]⁺Moderate Abundance Moderate Abundance Loss of the amino radical from the molecular ion is also a common pathway and unlikely to differ significantly in abundance between the two isomers.

Key Differentiator: While many major fragments are common to both isomers, subtle differences in the relative abundances of lower mass fragments or the presence of unique rearrangement products would be the key to differentiation. For this compound, the tertiary-like nature of the carbon attached to the sulfur might lead to a more pronounced m/z 41 peak compared to its isomer. Definitive identification would rely on acquiring authentic spectra for both compounds under identical conditions.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating, step-by-step protocol for acquiring an electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The final concentration should be optimized to avoid column overloading and detector saturation.

2. Gas Chromatography (GC) Parameters:

  • GC System: Agilent 8890 GC or equivalent.
  • Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to handle the concentration.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
  • Column: A non-polar or mid-polar capillary column, such as an Agilent DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Oven Temperature Program:
  • Initial Temperature: 60 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Parameters:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that are comparable to library databases.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: Scan from m/z 35 to 250. This range will capture all predicted fragments as well as the molecular ion.
  • Solvent Delay: 3 minutes (or adjusted based on the solvent elution time) to protect the filament.

4. Data Analysis:

  • Integrate the total ion chromatogram (TIC) to locate the peak corresponding to this compound.
  • Extract the mass spectrum from the apex of the chromatographic peak.
  • Identify the molecular ion (m/z 121) and major fragment ions.
  • Compare the experimental spectrum to the predicted fragmentation pattern outlined in this guide.

Conclusion

The mass spectrometric fingerprint of this compound under electron ionization is predicted to be dominated by a base peak at m/z 41 , resulting from the formation of the stable 2-methylallyl cation. Another highly characteristic feature is the significant neutral loss of SO₂ (64 Da), yielding a fragment at m/z 57 . The presence of the molecular ion at m/z 121, along with these key fragments, provides a strong basis for the tentative identification of this compound. While this predictive guide offers a robust hypothesis, definitive confirmation and differentiation from isomers require analysis of an authentic standard using the detailed protocol provided.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]

  • Title: Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement Source: RSC Publishing URL: [Link]

  • Title: Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom Source: ResearchGate URL: [Link]

  • Title: Electron ionization mass spectra of alkylated sulfabenzamides Source: ResearchGate URL: [Link]

  • Title: Electron ionization mass spectra of alkylated sulfabenzamides Source: National Center for Biotechnology Information URL: [Link]

  • Title: mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

  • Title: mass spectrum of propanamide fragmentation pattern Source: Doc Brown's Chemistry URL: [Link]

  • Title: Electron ionization mass spectra of alkylated sulfabenzamides Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations Source: ResearchGate URL: [Link]

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham URL: [Link]

  • Title: Prop-2-ene-1-sulfonamide Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-methylprop-2-ene-1-sulfonamide (C4H9NO2S) Source: PubChemLite URL: [Link]

  • Title: Figure 2. Representative mass spectra of selected sulfonamides without... Source: ResearchGate URL: [Link]

  • Title: 1-Propene, 2-methyl- Source: NIST WebBook URL: [Link]

Sources

reactivity comparison of vinyl sulfonamide vs isopropenyl sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Comparison: Vinyl Sulfonamide vs. Isopropenyl Sulfonamide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the "warhead" (electrophile) dictates the delicate balance between potency and selectivity. This guide compares two closely related sulfonyl-based Michael acceptors: Vinyl Sulfonamide (VS) and its


-methylated counterpart, Isopropenyl Sulfonamide (IPS) .

While Vinyl Sulfonamide is a high-reactivity electrophile capable of rapidly labeling cysteine residues (often with promiscuity risks), Isopropenyl Sulfonamide introduces a "reactivity cliff." The introduction of the


-methyl group drastically attenuates Michael addition kinetics through a combination of steric hindrance and electronic destabilization of the transition state. This guide details the mechanistic underpinnings, kinetic data, and experimental protocols to validate these differences in your own scaffold.
Mechanistic Foundation: The -Methyl Effect

To understand the performance difference, we must look at the transition state of the Michael addition with a thiol nucleophile (e.g., Cysteine).

Vinyl Sulfonamide (VS):

  • Structure:

    
    
    
  • Mechanism: The nucleophile attacks the terminal

    
    -carbon. The transition state is stabilized by the strong electron-withdrawing nature of the sulfonyl group, which effectively delocalizes the developing negative charge on the 
    
    
    
    -carbon.
  • Outcome: Rapid irreversible bond formation.

Isopropenyl Sulfonamide (IPS):

  • Structure:

    
    
    
  • Mechanism: The nucleophile still attacks the terminal

    
    -carbon. However, the 
    
    
    
    -methyl group exerts two penalties:
    • Electronic (Inductive): The methyl group is electron-donating. This destabilizes the developing carbanion at the

      
      -position in the transition state (intermediate), raising the activation energy (
      
      
      
      ).
    • Steric: While the attack is at the

      
      -carbon, the 
      
      
      
      -methyl group alters the planarity and creates steric clash with the incoming nucleophile's trajectory and the sulfonyl oxygens.
Pathway Visualization

The following diagram illustrates the kinetic barrier difference introduced by the


-methyl group.

ReactionPathway cluster_0 Reactants cluster_1 Transition State / Intermediate cluster_2 Product (Adduct) R_VS Vinyl Sulfonamide (R-SO2-CH=CH2) + Cys-SH TS_VS TS (VS) Stabilized α-Carbanion R_VS->TS_VS Low Ea (Fast) R_IPS Isopropenyl Sulfonamide (R-SO2-C(Me)=CH2) + Cys-SH TS_IPS TS (IPS) Destabilized by α-Methyl (Steric + Inductive) R_IPS->TS_IPS High Ea (Slow) P_VS Stable Thioether Adduct TS_VS->P_VS P_IPS Adduct (Slow Formation) TS_IPS->P_IPS

Caption: Comparative reaction coordinate. The


-methyl group in IPS significantly raises the activation energy compared to the unsubstituted VS.
Kinetic Profiling: The Data

Experimental data consistently ranks Vinyl Sulfonamides as significantly more reactive than Acrylamides, while


-substitution renders the warhead nearly inert under physiological conditions.
Comparative Reactivity Table (GSH Assay)
Electrophile ClassStructureRelative ReactivityApprox

(GSH)*
Mechanism
Vinyl Sulfonamide

High ~4 min (238 s)Fast Irreversible
Vinyl Sulfonimidamide

Moderate-High ~10 min (576 s)Tunable Irreversible
Acrylamide

Moderate ~235 min (14,000 s)Standard Irreversible
Isopropenyl Sulfonamide

Very Low > 24 Hours**Slow / Reversible

*Note: Half-lives are condition-dependent (typically pH 7.4, excess GSH). Data extrapolated from comparative studies of sulfonyl warheads [1, 2]. **Note:


-methyl substitution on vinyl sulfonimidamides (closely related) reduced reactivity to <5% conversion under conditions where the vinyl variant showed 100% conversion [1].

Key Insight: The "Isopropenyl" warhead is often too unreactive for standard covalent inhibition unless the non-covalent binding affinity (


) is exceptionally high, positioning the warhead in perfect proximity to a hyper-reactive cysteine. It is effectively a "dead" warhead for non-specific screening.
Experimental Protocol: Determining Intrinsic Reactivity

To verify these kinetics in your specific scaffold, use this NMR-based thiol consumption assay. This method is superior to LC-MS for kinetics as it allows real-time monitoring without ionization artifacts.

Protocol: NMR Kinetic Assay (

)

Objective: Measure the pseudo-first-order rate constant (


) of the warhead with N-acetylcysteine methyl ester (NAC-Me) or Glutathione (GSH).

Materials:

  • Electrophile (VS or IPS derivative)

  • Nucleophile: NAC-Me (simpler NMR spectra than GSH)

  • Internal Standard: 1,3,5-trimethoxybenzene (inert)

  • Solvent:

    
    -DMSO / Phosphate Buffer (
    
    
    
    , pH 7.4) mix (typically 2:1 ratio to ensure solubility).

Workflow:

  • Preparation:

    • Prepare a 20 mM stock of Electrophile + 5 mM Internal Standard in

      
      -DMSO.
      
    • Prepare a 200 mM stock of NAC-Me in Phosphate Buffer (

      
      , pH 7.4).
      
  • Initiation:

    • Mix 250

      
      L of Electrophile stock with 250 
      
      
      
      L of Buffer (blank check).
    • To start reaction: Add 250

      
      L of NAC-Me stock to 250 
      
      
      
      L of Electrophile stock in an NMR tube.
    • Final Concentrations: 10 mM Electrophile, 100 mM Thiol (10-fold excess = pseudo-first-order).

  • Acquisition:

    • Immediately insert into NMR (500 MHz+ recommended).

    • Acquire

      
       spectra every 2–5 minutes for 2 hours (VS) or 12 hours (IPS).
      
  • Analysis:

    • Monitor the disappearance of the vinyl protons (typically

      
       6.0–7.0 ppm).
      
    • Integrate vinyl peaks relative to the Internal Standard.

    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
    • Calculate Second-Order Rate Constant:

      
      .
      

ProtocolWorkflow Step1 Prepare Stocks (Electrophile in DMSO-d6) (Thiol in D2O Buffer) Step2 Mix in NMR Tube (1:10 Ratio) Step1->Step2 Step3 Time-Course NMR (Monitor Vinyl Protons) Step2->Step3 Step4 Data Processing Plot ln(Conc) vs Time Step3->Step4

Caption: Standard workflow for determining intrinsic electrophilicity (


) via NMR.
Strategic Application Guide

When should you use Vinyl Sulfonamide vs. Isopropenyl Sulfonamide?

ScenarioRecommended WarheadRationale
Fragment Screening Vinyl Sulfonamide High reactivity maximizes the chance of labeling a cysteine in a low-affinity fragment context.
Targeting "Quiet" Cysteines Vinyl Sulfonamide If the target Cys has a high pKa (unreactive), the high intrinsic electrophilicity of VS is required to drive bond formation.
Selectivity Optimization Isopropenyl Sulfonamide If a VS-based lead is promiscuous, switching to IPS acts as a "selectivity filter." Only the most perfectly positioned/reactive cysteines will react.
Negative Control Isopropenyl Sulfonamide IPS is an excellent structural negative control for VS probes. It maintains the sulfonyl geometry but ablates reactivity, proving the biological effect is covalent-dependent.
References
  • Willis, M. et al. (2025).[1] Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Link

  • Viola, R. E. (2026).[2] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. Link

  • Gilbert, A. et al. (2022). Covalent Modifiers: A Chemical Perspective on the Reactivity of

    
    -Unsaturated Carbonyls. Journal of Medicinal Chemistry. Link
    
  • Enamine . Covalent Compounds and Warhead Reactivity Data. Enamine.net. Link

Sources

glutathione reactivity assay for prop-1-ene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balancing act: the electrophilic warhead must be reactive enough to form a durable bond with the target nucleophile (typically a cysteine residue), yet stable enough to avoid promiscuous off-target reactions that lead to toxicity.

While acrylamides have long been the industry standard—featured in blockbuster drugs like ibrutinib and sotorasib—their metabolic liabilities and patent crowding have driven researchers to explore alternative electrophiles [1]. Enter prop-1-ene-2-sulfonamide , an


-methyl substituted vinyl sulfonamide. This guide provides an in-depth comparative analysis of the this compound warhead, detailing the causality behind its unique kinetic profile and providing a self-validating protocol for assessing its intrinsic reactivity using a Glutathione (GSH) assay.

Mechanistic Causality: Why this compound?

To understand the utility of this compound, we must analyze the structure-activity relationship (SAR) of its parent class. Unsubstituted vinyl sulfonamides are highly potent Michael acceptors. However, they are often too reactive, rapidly depleting intracellular GSH and leading to hepatotoxicity [2].

The structural addition of an


-methyl group (forming the this compound scaffold) fundamentally alters the reaction kinetics through two causal mechanisms:
  • Steric Hindrance: The

    
    -methyl group obstructs the Bürgi-Dunitz trajectory of the incoming thiolate nucleophile, significantly raising the activation energy barrier of the transition state.
    
  • Electronic Modulation: The weak electron-donating effect of the methyl group slightly reduces the electrophilicity of the

    
    -carbon compared to unsubstituted variants.
    

By dampening the intrinsic reactivity (


), the this compound warhead shifts the burden of covalent bond formation onto the non-covalent binding affinity (

) of the drug scaffold. This ensures that the covalent inactivation rate (

) is driven by target-specific pre-organization rather than indiscriminate electrophilicity.

G A This compound (Electrophile) C Sterically Hindered Transition State A->C k_GSH B GSH (Thiolate) pH 7.4 B->C Nucleophilic Attack D Covalent Adduct (Stable Thioether) C->D Irreversible Binding

Reaction pathway of this compound with GSH via a sterically hindered transition state.

Comparative Kinetic Performance

To objectively evaluate this compound, we must benchmark it against standard warheads using the GSH half-life (


) metric. The data below synthesizes kinetic behaviors observed in recent covalent library screenings [3, 4].
Warhead ClassRepresentative Structure MotifGSH Reactivity (

)
Intrinsic ElectrophilicityPrimary Application Profile
Unsubstituted Vinyl Sulfonamide

< 5 minutesVery HighTool compounds, rapid labeling, high risk of off-target toxicity.
Acrylamide (Standard)

3 – 5 hoursModerateClinical TCIs (e.g., kinase inhibitors). Highly dependent on scaffold

.
This compound

5 – 8 hoursLow/ModerateHighly selective TCIs. Requires precise active-site positioning to react.
Cyanoacrylamide

ReversibleVariableReversible covalent inhibitors. High initial reactivity but rapid off-rate (

).

Data Interpretation: this compound exhibits a GSH half-life that is comparable to, or slightly longer than, standard acrylamides. This places it in the "Goldilocks zone" for drug development—stable enough to circulate in plasma without being scavenged by serum albumin or systemic GSH, but reactive enough to trap a target cysteine when held in close proximity.

Self-Validating Glutathione Reactivity Protocol

A robust GSH reactivity assay must be treated as a self-validating system. Variations in pH, solvent composition, and LC-MS ionization can drastically skew kinetic data. The following protocol utilizes pseudo-first-order kinetics and internal standard normalization to guarantee reproducible extraction of the second-order rate constant (


).
Rationale for Experimental Choices
  • Excess GSH (10:1 ratio): By keeping GSH concentrations vastly higher than the warhead, the concentration of GSH remains effectively constant. This simplifies the rate equation to a pseudo-first-order decay, allowing

    
     to be calculated independent of initial warhead concentration [1].
    
  • pH 7.4 Buffer: The reaction is strictly dependent on the thiolate anion (

    
    ). Because the 
    
    
    
    of GSH is ~8.8, only a small fraction is active at physiological pH. Deviating from pH 7.4 will exponentially alter the observed reaction rate.
  • Internal Standard (IS): Electrospray ionization (ESI) efficiency drifts over a 24-hour LC-MS run. Normalizing the warhead peak area to an inert internal standard prevents instrument drift from being misinterpreted as chemical degradation.

Step-by-Step Methodology

Phase 1: System Preparation & Controls

  • Prepare a 100 mM stock of the this compound test compound, a known control (e.g., Ibrutinib), and an inert internal standard (e.g., labetalol or indoprofen) in 100% LC-MS grade DMSO.

  • Prepare a fresh 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), precisely adjusted to pH 7.4. Note: GSH oxidizes to GSSG in solution; this must be prepared immediately before the assay.

Phase 2: Kinetic Incubation 3. In a 96-well polypropylene plate, create the reaction mixture: Dilute the test compound to a final concentration of 1 mM in the 10 mM GSH buffer (final DMSO concentration should not exceed 5% to prevent warhead precipitation or solvent-induced kinetic shifts). 4. Seal the plate and incubate at 37°C with gentle shaking (300 rpm).

Phase 3: Aliquot Quenching (The Self-Validating Step) 5. At predefined time points (


 hours), extract a 10 µL aliquot from the reaction mixture.
6. Immediately quench the reaction by adding the aliquot to 90 µL of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid and 1 µM Internal Standard).
  • Causality: Formic acid drops the pH to ~2.5, instantly protonating the GSH thiolate back to a thiol, halting the Michael addition dead in its tracks.

Phase 4: LC-MS Analysis & Kinetic Modeling 7. Centrifuge the quenched plates at 4000 rpm for 10 minutes to pellet any precipitated buffer salts. 8. Analyze the supernatant via LC-MS (MRM mode is preferred for high sensitivity). 9. Calculate the ratio of the [Warhead Peak Area] / [Internal Standard Peak Area] for each time point. 10. Plot the natural log (


) of the normalized area ratio versus time. The slope of this linear regression represents the pseudo-first-order rate constant (

). 11. Calculate half-life:

.

G N1 1. Reagent Prep 1 mM Warhead + 10 mM GSH N2 2. Kinetic Incubation 37°C, pH 7.4 PBS N1->N2 N3 3. Aliquot Quenching Formic Acid / MeCN N2->N3 Timepoints (0-24h) N4 4. LC-MS Analysis Monitor Warhead Depletion N3->N4 Internal Standard Added N5 5. Data Processing Pseudo-First-Order Fit N4->N5

Self-validating LC-MS workflow for pseudo-first-order GSH kinetic profiling.

Conclusion

The this compound warhead represents a sophisticated evolution in targeted covalent inhibitor design. By leveraging steric hindrance at the


-position, it mitigates the hyper-reactivity typically associated with vinyl sulfonamides, yielding a GSH half-life that rivals the stability of clinical-grade acrylamides. When evaluated through a rigorously controlled, self-validating kinetic assay, this warhead demonstrates the precise, tunable electrophilicity required for next-generation, highly selective covalent therapeutics.

References

  • Turcotte, S. "Refining covalent warhead reactivity: A new look at GSH reactivity assays." X-Chem. Available at:[Link]

  • Willis, et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2025. Available at:[Link]

  • Avonto, et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, 2022. Available at:[Link]

Analytical Comparison Guide: Melting Point Determination and Thermal Profiling of Pure Prop-1-ene-2-sulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Prop-1-ene-2-sulfonamide (CAS: 16325-50-1) is a critical synthetic intermediate used in the development of advanced proapoptotic and antiestrogenic agents[1][2]. Despite its structural importance, the pure base compound is a highly reactive species. Consequently, standard commercial safety data sheets currently list its melting point as "No data available"[3][4].

For drug development professionals, this literature gap necessitates rigorous in-house thermal analysis upon synthesis. This guide objectively compares the analytical methodologies for determining the melting point of this compound, provides baseline empirical data for its stable, biologically active derivatives, and establishes self-validating protocols for thermal profiling.

Comparative Physicochemical Data

Because pure this compound lacks a universally standardized melting point in public safety repositories[3][4], structural derivatives are frequently synthesized as stable proxies during assay development. Table 1 summarizes the thermal and physicochemical properties of the base compound versus a key stable chalconesulfonamide derivative.

Table 1: Physicochemical Properties of this compound vs. Stable Derivative

PropertyPure this compound(E)-N-(tert-butyl)-3-oxo-1,3-diphenylthis compound
CAS Number 16325-50-1[1]N/A (Synthesized Derivative)[2]
Molecular Formula C3H7NO2S[1]C19H21NO3S
Molecular Weight 121.16 g/mol [1]343.44 g/mol
Melting Point No data available (Requires empirical testing)[3][4]140–142 °C[2]
Physical State Solid/Powder (Predicted)Colorless Powder[2]
Primary Application Reactive intermediateProapoptotic / Antiestrogenic agent[2]

Methodological Comparison: Thermal Analysis Alternatives

When evaluating the melting point of synthesized this compound or its derivatives, researchers must choose between traditional capillary methods and Differential Scanning Calorimetry (DSC). Table 2 objectively compares these alternatives to help scientists select the appropriate method based on their phase of research.

Table 2: Comparison of Melting Point Determination Techniques

ParameterCapillary Method (e.g., Buchi SMP-20)Differential Scanning Calorimetry (DSC)
Mechanism Visual observation of phase change via heating block.Measurement of heat flow (endothermic/exothermic) vs. temperature.
Precision ± 1.0 °C to 2.0 °C± 0.1 °C
Sample Size 1–3 mg2–5 mg
Polymorph Detection Poor (Cannot distinguish subtle phase transitions).Excellent (Identifies distinct polymorphs and glass transitions).
Best Use Case Routine Quality Control (QC) and rapid purity checks[2].High-precision thermal profiling and stability validation.

Experimental Protocols: Self-Validating Workflows

Expertise & Experience Note: The presence of the vinyl group (C=C) in this compound makes it susceptible to thermally induced polymerization or oxidation. Therefore, controlling the heating rate and atmospheric conditions is not merely a procedural step—it is the mechanistic safeguard against false melting point depressions and degradation.

Protocol A: High-Throughput Capillary Melting Point Determination

This method is ideal for routine QC of synthesized derivatives (e.g., confirming the 140–142 °C melting point of chalconesulfonamides)[2].

  • System Calibration (Self-Validation): Calibrate the apparatus (e.g., Buchi SMP-20) using certified reference standards (e.g., Vanillin, mp 81–83 °C; Caffeine, mp 234–236 °C). Causality: This proves the instrument's thermal accuracy before testing the unknown sulfonamide.

  • Sample Preparation: Thoroughly pulverize the dried this compound sample using an agate mortar to ensure uniform heat transfer. Load 2–3 mm of the powder into a glass capillary tube, tapping it firmly to eliminate air pockets.

  • Rapid Heating Phase: Ramp the temperature at 10 °C/min until reaching approximately 15 °C below the expected or predicted melting point.

  • Precision Heating Phase: Reduce the heating rate to 1 °C/min. Causality: A slow ramp rate prevents thermal lag between the heating block and the sample, ensuring the recorded onset and clear-point temperatures are highly accurate.

  • Observation & Recording: Record the temperature at the first sign of liquid formation (onset) and when the sample is completely liquefied (clear point).

Protocol B: High-Precision Differential Scanning Calorimetry (DSC)

For the pure, reactive this compound base compound, DSC is the authoritative method.

  • Baseline Calibration: Run an empty aluminum pan to establish a flat thermal baseline.

  • Sample Encapsulation: Weigh exactly 3.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents the exothermic oxidative degradation of the prop-1-ene moiety from masking the true endothermic melting peak.

  • Thermal Ramping: Heat the sample from 25 °C to 200 °C at a controlled rate of 5 °C/min.

  • Data Synthesis: Analyze the thermogram to identify the extrapolated onset temperature (true melting point) and the peak temperature.

Workflow A Synthesized this compound (CAS: 16325-50-1) B HPLC Purity Screen (Target ≥95%) A->B C Capillary Melting Point (Routine QC) B->C Standard Analysis D Differential Scanning Calorimetry (High-Precision DSC) B->D Advanced Profiling F Validated Thermal Profile C->F E Polymorph & Stability Profiling D->E E->F

Fig 1. Analytical workflow for the thermal validation of this compound.

Biological Relevance & Downstream Applications

Determining the exact melting point and thermal stability of this compound is critical because impurities or degradation products can severely compromise downstream biological assays. When synthesized into chalconesulfonamides, these compounds act as Michael acceptors that form covalent bonds with target proteins[2].

Experimental data demonstrates that these highly pure sulfonamide derivatives regulate steroid receptor signaling. Specifically, they modulate estrogen receptor alpha (ERα), downregulate the antiapoptotic protein Bcl-2, and induce significant accumulation of cleaved PARP, ultimately driving apoptosis in resistant breast cancer cell lines (e.g., MCF7/HT2)[2].

Pathway SULF Sulfonamide Derivative (Michael Acceptor) ER Estrogen Receptor α (ERα) SULF->ER Modulates BCL2 Bcl-2 Protein (Antiapoptotic) SULF->BCL2 Downregulates PARP Cleaved PARP SULF->PARP Induces Cleavage APOP Apoptosis (Cell Death) ER->APOP Pathway Block BCL2->APOP Removes Inhibition PARP->APOP Execution

Fig 2. Proapoptotic signaling pathway modulated by this compound derivatives.

References

  • Title: this compound | C3H7NO2S | CID 20563296 - PubChem Source: nih.gov URL: [Link]

  • Title: Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency Source: mdpi.com URL: [Link]

Sources

kinetic isotope effect in isopropenyl sulfonamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Kinetic Isotope Effects in the C–H Functionalization of Isopropenyl and Isopropyl Sulfonamides

Introduction & Mechanistic Rationale

Isopropenyl and isopropyl sulfonamides are highly versatile motifs in modern drug discovery, serving as both robust directing groups and reactive olefinic partners. However, functionalizing these inert C(sp³)–H and allylic C–H bonds via transition-metal catalysis requires precise tuning of the reaction's kinetic profile. As a Senior Application Scientist, I rely on the Kinetic Isotope Effect (KIE)—specifically the primary deuterium KIE (


)—as the ultimate diagnostic tool. By identifying whether C–H bond cleavage is the rate-determining step (RDS), we can rationally select the correct catalytic platform, engineer the optimal ligand architecture, and ensure reliable scale-up.

This guide objectively compares three state-of-the-art methodologies for sulfonamide and isopropenyl C–H functionalization, evaluating their performance through the lens of their KIE-derived mechanisms.

Mechanistic Evaluation of Catalytic Platforms

Platform A: Pd(II)/SOX-Catalyzed Allylic C–H Amination When cross-coupling terminal olefins (such as isopropenyl derivatives) with aliphatic sulfonamides, traditional catalysts often deactivate due to strong coordination from the sulfonamide nitrogen[1]. The introduction of mixed sulfoxide-oxazoline (SOX) ligands resolves this limitation. Initial rate studies on parallel reactions yield a primary KIE of 2.4 ± 0.1[1]. Causality & Insight: A KIE of 2.4 indicates that C–H cleavage is involved in the kinetic pathway but is not the sole rate-determining step[1]. The higher intramolecular competition KIE (4.0 ± 0.1) further supports this conclusion[1]. Therefore, the SOX ligand's primary role isn't merely to accelerate C–H cleavage, but to stabilize the subsequent cationic


-allyl Pd intermediate, preventing catalyst poisoning and driving the reaction forward[1].

Platform B: Rh(III)-Catalyzed Direct C–H Sulfonamidation For the direct sulfonamidation of aromatic and isopropenyl-adjacent C–H bonds using sulfonyl azides, Rh(III) catalysis offers exceptional regioselectivity. Kinetic isotope effect studies yield a


 of approximately 3.0, alongside crystallographic evidence of rhodacyclic intermediates[2].
Causality & Insight: This KIE value confirms that the initial ortho-metalation (C–H cleavage) to form the rhodacycle is irreversible and rate-limiting[2]. The experimental choice to use 

as an additive is critical here: it abstracts chloride from the

precursor, generating a highly electrophilic, cationic Rh(III) center that provides the necessary thermodynamic driving force to overcome this high-barrier C–H activation step[2].

Platform C: Pd(II)/MPASA-Catalyzed Enantioselective C(sp³)–H Sulfonylation The desymmetrization of isopropyl groups to form chiral methyl stereocenters represents a breakthrough in C(sp³)–H functionalization. Using a chiral monoprotected amino sulfonamide (MPASA) ligand, this platform achieves up to 98% enantiomeric excess (ee)[3]. The measured KIE for this transformation is 5.4[3]. Causality & Insight: A KIE of 5.4 is a massive primary isotope effect, confirming that C–H bond cleavage is the strict, absolute rate-determining step[3]. Because the C–H cleavage is irreversible and strictly rate-limiting, the chirality is entirely controlled during this specific hydrogen transfer event[3]. This explains why fine-tuning the electronic and steric properties of the MPASA ligand's aryl sulfonamide moiety directly correlates with the final ee[3].

Visualizing the Kinetic Workflows

KIE_Workflow Substrate Isopropenyl / Isopropyl Sulfonamide Precursors Pd_SOX Pd(II) / SOX Ligand Allylic C-H Amination Substrate->Pd_SOX Olefin + NH-Sulfonamide Rh_Cat Rh(III) / AgSbF6 Direct Sulfonamidation Substrate->Rh_Cat Directing Group + Azide Pd_MPASA Pd(II) / MPASA Ligand C(sp³)-H Sulfonylation Substrate->Pd_MPASA Amide + NaOTs KIE_1 KIE = 2.4 Partial RDS Pd_SOX->KIE_1 H/D Rate Study KIE_2 KIE ≈ 3.0 Irreversible RDS Rh_Cat->KIE_2 H/D Rate Study KIE_3 KIE = 5.4 Strict RDS Pd_MPASA->KIE_3 H/D Rate Study Prod_1 Allylic Amines (Linear/Branched) KIE_1->Prod_1 Prod_2 N-Aryl Sulfonamides KIE_2->Prod_2 Prod_3 Chiral Methyl Stereocenters KIE_3->Prod_3

Mechanistic divergence in sulfonamide C-H functionalization based on KIE-determined rate steps.

Quantitative Performance Comparison

Catalytic PlatformTarget MotifCatalyst & Ligand SystemKIE (

)
Mechanistic Interpretation (RDS)Typical Performance
Allylic C–H Amination Terminal Olefins (Isopropenyl) + Sulfonamides

/ SOX Ligand
2.4 C–H cleavage involved, but not the sole RDS.~75% Yield, >20:1 Regioselectivity
Direct Sulfonamidation Aryl/Isopropenyl Directing Groups

/

~3.0 Irreversible C–H metalation.Moderate to Excellent Yields
C(sp³)–H Sulfonylation Isopropyl Amides & Lactams

/ MPASA Ligand
5.4 Strict RDS; chirality is locked during H-transfer.89% Yield, up to 98% ee

Self-Validating Experimental Protocol: Parallel KIE Determination

To ensure trustworthy scale-up parameters, determining the absolute KIE via parallel initial rate kinetics is superior to one-pot competition experiments. Competition experiments only yield relative rates and can be heavily skewed if substrate binding is irreversible. The following self-validating protocol isolates the absolute rate of C–H cleavage for the Pd(II)/SOX system.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize and purify the standard isopropenyl substrate (

    
    -substrate) and its fully deuterated analogue (
    
    
    
    -substrate) at the allylic position. Ensure isotopic purity is >98% via
    
    
    -NMR.
  • Parallel Reaction Setup: In a nitrogen-filled glovebox, prepare a master mix of

    
     (5 mol%) and SOX ligand (5 mol%) in 1,2-dichloroethane to ensure mathematically identical catalyst loading. Split the master mix equally into two identical Schlenk flasks.
    
  • Initiation: Add the

    
    -substrate to Flask A and the 
    
    
    
    -substrate to Flask B at precisely the same time. Maintain a strict temperature of 45 °C using a calibrated oil bath.
  • Aliquot Sampling (The Causality of Initial Rates): Extract 50

    
     aliquots at exactly 5, 10, 15, and 20 minutes. Why these specific times? We must capture the initial reaction rate (<10% conversion) before catalyst degradation, product inhibition, or reagent depletion alters the kinetic profile.
    
  • Quenching & Analysis: Immediately quench the aliquots in cold ethyl acetate/brine. Analyze conversions via GC-FID using an internal standard (e.g., dodecane) added prior to the reaction.

  • Self-Validation Check: Plot product concentration versus time for both flasks. Calculate the slopes (

    
     and 
    
    
    
    ). The linear regression (
    
    
    ) for both plots must be
    
    
    . If
    
    
    , the data is invalid due to mass transfer limitations or induction periods, and the stirring rate/homogeneity must be optimized before repeating.

References

  • C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS Source: National Institutes of Health (NIH) / PMC URL:1

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides Source: RSC Publishing URL:2

  • New Breakthrough in the Synthesis of Chiral Methyl Stereocenters: "One-Click Sulfonylation" of Amide C–H Bonds Source: BLDpharm (Summary of J. Am. Chem. Soc. 2025) URL:3

Sources

crystal structure analysis of N-substituted isopropenyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis of N-Substituted Isopropenyl Sulfonamides: A Comparative Methodological Guide

Executive Summary

The determination of precise three-dimensional structures for N-substituted isopropenyl sulfonamides is a critical bottleneck in modern drug development. These compounds—often investigated for their role as AMPA receptor modulators and targeted anticancer therapeutics[1]—present unique crystallographic challenges. They combine a highly polar, rigid sulfonamide core capable of complex hydrogen-bonding networks with a sterically demanding, lipophilic isopropenyl group that is prone to severe rotational disorder[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical hardware (X-ray sources) and wet-lab methodologies (crystallization techniques) required to yield publication-quality structural data for these specific derivatives.

Structural Challenges & Causality

To successfully analyze N-substituted isopropenyl sulfonamides, researchers must understand the causality behind their solid-state behavior:

  • Conformational Flexibility: The sulfonamide nitrogen can adopt various hybridization states depending on the steric bulk of the N-substituent, heavily influencing molecular conformation and crystal packing[3].

  • Supramolecular Synthons: The

    
     group acts as a strong hydrogen bond acceptor, while secondary sulfonamides (N-H) act as donors. This often leads to the formation of 1D polymeric chains or cyclic dimers in the crystal lattice[4].
    
  • Isopropenyl Thermal Motion: The terminal alkene of the isopropenyl group (

    
    ) is highly susceptible to thermal libration (wobbling) at room temperature. If not properly addressed during crystallization and data collection, this motion smears the electron density, making the carbon atoms appear artificially close together and complicating anisotropic refinement.
    

Comparative Analysis 1: Crystallization Methodologies

The dichotomy between the polar sulfonamide core and the non-polar isopropenyl/N-substituted periphery makes solvent selection non-trivial. We compared the two most prevalent techniques for these compounds: Slow Evaporation and Vapor Diffusion .

  • Slow Evaporation relies on the gradual increase in concentration of a single or binary solvent system. While easy to set up, the rapid nucleation often traps the isopropenyl group in multiple conformations, leading to split-occupancy disorder.

  • Vapor Diffusion (using a volatile antisolvent diffusing into a less volatile solvent) forces a much slower, thermodynamically controlled nucleation. This allows the molecules time to pack into their lowest-energy conformation, significantly reducing mosaicity and terminal group disorder.

Table 1: Crystallization Strategy Performance for Isopropenyl Sulfonamides

MetricSlow Evaporation (e.g., MeOH/DCM)Vapor Diffusion (e.g., EtOAc/Hexane)
Average Crystal Size 0.30 x 0.20 x 0.20 mm0.15 x 0.10 x 0.10 mm
Mosaicity Moderate to High (0.6° - 0.9°)Low (0.3° - 0.5°)
Isopropenyl Disorder High (often requires split-occupancy modeling)Low (thermodynamically favored packing)
Time to Harvest 3 - 7 days7 - 14 days
Best Application Initial screening, bulk material confirmationHigh-resolution SCXRD data collection

Comparative Analysis 2: X-Ray Source Selection

When moving to Single-Crystal X-Ray Diffraction (SCXRD), the choice of radiation source dictates the quality of the final model. N-substituted isopropenyl sulfonamides consist primarily of light atoms (C, H, N, O) but contain exactly one heavier atom: Sulfur.

If the N-substituent is chiral (e.g., an enantiopure amino acid derivative), determining the absolute configuration is mandatory. Here, we compare Copper (Cu Kα) and Molybdenum (Mo Kα) microfocus sources. Cu Kα radiation interacts strongly with the inner electrons of the Sulfur atom, generating a significant anomalous dispersion signal (


) necessary to calculate a precise Flack parameter. Mo Kα, while offering higher overall resolution, lacks the wavelength necessary to extract a reliable anomalous signal from Sulfur.

Table 2: SCXRD Source Comparison for Sulfur-Containing Organics

ParameterCu Kα Microfocus (

= 1.5418 Å)
Mo Kα Sealed Tube (

= 0.7107 Å)
Anomalous Signal (

for Sulfur)
0.5570.124
Flack Parameter Precision (

)

0.02 (Definitive absolute stereochemistry)

0.15 (Inconclusive for light atom structures)
Maximum Resolution (

)
~0.60 Å⁻¹~0.80 Å⁻¹
Absorption Effects High (requires strict empirical correction)Low
Primary Use Case Chiral N-substituents, absolute configurationAchiral targets, high-density electron mapping

Self-Validating Experimental Protocol

To ensure high-fidelity data, follow this validated workflow for the structural analysis of N-substituted isopropenyl sulfonamides.

Phase 1: Vapor Diffusion Crystallization
  • Preparation: Dissolve 10 mg of the synthesized sulfonamide in 0.5 mL of Ethyl Acetate (good solvent) in a 2 mL inner vial.

  • Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Self-Validation Check: Inspect the interface after 24 hours. You should observe a faint Schlieren line (optical distortion) in the inner vial, indicating successful vapor transfer without premature amorphous precipitation.

  • Harvesting: Allow to sit undisturbed at 20°C for 7-14 days until block-like crystals form.

Phase 2: SCXRD Data Collection
  • Mounting: Submerge the crystals in a perfluoropolyether cryo-oil. Using a polarized light microscope, select a crystal that extinguishes light uniformly every 90° (confirming a single crystal, not a twin).

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer under a 100 K nitrogen stream.

    • Causality: Cooling to 100 K freezes out the dynamic thermal libration of the isopropenyl group, preventing artificial shortening of the

      
       bond lengths and sharpening the high-angle diffraction spots[4].
      
  • Data Collection: Utilize a Cu Kα microfocus source if the target is chiral. Collect a full sphere of data to ensure high redundancy (target redundancy > 4.0), which is critical for accurate absorption correction.

Phase 3: Structure Solution & Refinement
  • Integration & Absorption Correction: Process frames using software like CrysAlisPro or APEX4. Apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Solution: Solve the structure using Intrinsic Phasing (ShelXT).

    • Self-Validation Check: The initial unrefined

      
       value should be < 0.15. The Sulfur atom should be the highest peak in the initial electron density map.
      
  • Refinement: Refine using Least Squares minimization (ShelXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. If the isopropenyl group shows elongated ellipsoids, model it over two positions using PART instructions and free variables (FVAR) to determine the occupancy ratio.

Crystallographic Workflow Diagram

SCXRD_Workflow A N-Substituted Isopropenyl Sulfonamide Synthesis B1 Slow Evaporation (High Disorder Risk) A->B1 B2 Vapor Diffusion (Optimal Packing) A->B2 C Crystal Selection & Mounting (100 K) B1->C Rapid growth B2->C Low mosaicity D1 Cu Kα Source (Absolute Configuration) C->D1 Chiral Target D2 Mo Kα Source (High Resolution) C->D2 Achiral Target E Data Integration & Absorption Correction D1->E D2->E F Structure Solution & Anisotropic Refinement E->F

Workflow for the crystallographic analysis of N-substituted isopropenyl sulfonamides.

References

  • ACS Publications. "Crystal Engineering for Intramolecular π–π Stacking: Effect of Sequential Substitution of F on Molecular Geometry in Conformationally Flexible Sulfonamides." Crystal Growth & Design, 2019. URL:[Link]

  • Google Patents. "WO2012137982A2 - Sulfonamide derivative and use thereof." World Intellectual Property Organization, 2012.
  • CONICET. "Intramolecular sp2-sp3 Disequalization of Chemically Identical Sulfonamide Nitrogen Atoms." Crystals, 2020. URL:[Link]

Sources

Safety Operating Guide

A Proactive Defense: A Guide to Personal Protective Equipment for Handling Prop-1-ene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and innovators. In the fast-paced world of drug development and chemical synthesis, our focus is often on the target molecule. However, the foundation of groundbreaking research is built upon a bedrock of safety. Today, we turn our attention to a specific reagent, prop-1-ene-2-sulfonamide, to establish a comprehensive personal protective equipment (PPE) and handling protocol. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively. Our goal is to build a self-validating system of safety in your laboratory, ensuring that every procedure has built-in checks and balances.

Understanding the Hazard Profile of this compound

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the compound we are handling. This compound (CAS No. 16325-50-1) is a solid organic compound containing both a reactive alkene functional group and a sulfonamide moiety.[1][2] This structure informs its hazard profile.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A closely related isomer, prop-2-ene-1-sulfonamide, is also classified as harmful if swallowed (H302), a warning we should prudently consider for our compound as well.[3] The presence of the alkene group suggests a potential for reactivity, a common characteristic of this functional group.[4]

This hazard profile dictates that our primary goal is to prevent contact with the skin, eyes, and respiratory system.

The Core of Laboratory Safety: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but a holistic, risk-assessed approach.[5] The choice of PPE is the final barrier between you and the chemical hazard, employed when engineering controls like fume hoods are not sufficient to eliminate risk entirely.[6]

Foundational Protection: Engineering Controls

Your first line of defense is always an engineering control. For a solid that can cause respiratory irritation, all handling of this compound powder—including weighing and preparing solutions—must be conducted in a certified chemical fume hood.[7] This ensures that any dust or vapors are contained and exhausted away from your breathing zone.

Essential PPE for Routine Handling

The following table summarizes the minimum required PPE for handling this compound under standard laboratory conditions.

Body PartRequired PPERationale and Specifications
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5]
Hands Chemically Resistant GlovesNitrile gloves are a common and appropriate choice for protection from incidental contact.[6] Always check the manufacturer's compatibility data. For prolonged contact or submersion, heavier-duty gloves may be necessary. Double-gloving is a recommended practice to protect against tears and contamination during glove removal.
Body Flame-Retardant Laboratory CoatA lab coat protects your skin and personal clothing from contamination.[7] It should be fully buttoned with the sleeves rolled down.
Feet Closed-Toe ShoesShoes must fully cover the foot to protect against spills. Perforated shoes or sandals are not permitted in a laboratory setting.[7]
Respiratory Protection: When is it Necessary?

While a fume hood is the primary control for respiratory hazards, a NIOSH-approved respirator may be required in specific situations, such as:

  • Cleaning up a large spill outside of a fume hood.

  • If engineering controls are not available or are malfunctioning.

The selection of the correct respirator cartridge depends on the specific airborne contaminants and their concentrations. A risk assessment by your institution's Environmental Health and Safety (EHS) department is essential before a respirator is used.[7]

Step-by-Step Operational Plan for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

Experimental Workflow: Weighing and Solubilizing this compound

  • Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Gather Materials : Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.

  • Weighing : Carefully weigh the desired amount of solid this compound. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.

  • Transfer and Solubilization : Add the solid to your reaction vessel or beaker. Slowly add the solvent, stirring gently to dissolve the compound. Keep the container covered as much as possible.

  • Post-Handling : Once the task is complete, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing gloves.[8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_1 Control Selection cluster_2 PPE Specification A Identify Hazard: This compound (Skin/Eye/Resp Irritant) B Evaluate Task (e.g., Weighing, Transfer) A->B C Use Engineering Control? (Fume Hood) B->C D Standard Handling (Inside Fume Hood) C->D Yes E Non-Standard/Emergency (Spill outside hood) C->E No F Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat D->F E->F G Additional PPE: - NIOSH-Approved Respirator E->G

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.